N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFPFROGMJLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357872 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85575-56-0 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Trifluoroacetyl-3,4-(methylenedioxy)aniline, also known by its IUPAC name N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide, is a fluorinated aromatic compound of interest in chemical and pharmaceutical research. This technical guide provides a summary of its known chemical properties, including its molecular structure, and discusses general methodologies for its synthesis. Due to the limited availability of detailed experimental data in the public domain, this document also highlights the general characteristics of related compounds to provide a contextual understanding.
Chemical Properties and Identification
This compound is a derivative of 3,4-methylenedioxyaniline, characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom. This modification significantly impacts the electronic properties and reactivity of the parent aniline.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 85575-56-0 | [1] |
| Molecular Formula | C₉H₆F₃NO₃ | [1] |
| Molecular Weight | 233.14 g/mol | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Data not available | Typically, such compounds are crystalline solids. |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Data not available | Expected to have low solubility in water and good solubility in common organic solvents. |
| Storage | Store at 2-8°C | Recommended for long-term stability. |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
The logical flow for the synthesis involves the reaction of the starting amine with a trifluoroacetylating agent.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
This protocol is based on general methods for the trifluoroacetylation of anilines and has not been specifically validated for this substrate.
-
Reaction Setup: To a solution of 3,4-(methylenedioxy)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).
-
Addition of Reagent: Cool the reaction mixture to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, a Vapor Phase Infrared (IR) spectrum is available.
Table 3: Infrared (IR) Spectroscopy Data
| Spectrum Type | Available Data | Reference |
| Vapor Phase IR | Spectrum available | [2] |
Key expected IR absorptions would include:
-
N-H stretch: Around 3300-3100 cm⁻¹
-
C=O stretch (amide): Around 1700-1650 cm⁻¹
-
C-F stretch: Strong absorptions in the region of 1350-1150 cm⁻¹
-
Aromatic C-H and C=C stretches: In their characteristic regions.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Research on structurally related trifluoromethyl-containing anilides has explored their potential as antibacterial agents, but this specific compound has not been a subject of such studies.[3][4] Further research is required to elucidate any potential pharmacological or biological roles.
Safety and Handling
Specific safety data for this compound is not available. However, based on the general properties of trifluoroacetamides and aniline derivatives, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly accessible experimental data. The synthesis can be approached through standard organic chemistry methodologies, but specific reaction conditions and yields have not been reported. Further research is necessary to fully characterize this compound and to explore its potential applications in various scientific fields, including drug discovery and materials science. Researchers interested in this molecule should undertake its synthesis and characterization to establish a more complete data profile.
References
- 1. N-(1,3-苯并二氧戊环-5-基)-2,2,2-三氟乙酰胺 | N-(1,3-Benzodioxol-5-yl)-2,2,2-trif | 85575-56-0 - 乐研试剂 [leyan.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
CAS Number: 85575-56-0
This technical guide provides a comprehensive overview of N-trifluoroacetyl-3,4-(methylenedioxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, proposed synthesis and purification methods, and analytical characterization. While direct biological data for this specific compound is limited, this guide also explores the potential biological activities based on related chemical structures.
Chemical and Physical Properties
This compound, with the IUPAC name N-(benzo[d][1][2]dioxol-5-yl)-2,2,2-trifluoroacetamide, is a fluorinated derivative of 3,4-(methylenedioxy)aniline. The trifluoroacetyl group significantly influences the compound's electronic properties and lipophilicity, making it a subject of interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 85575-56-0 | - |
| Molecular Formula | C₉H₆F₃NO₃ | [1][3] |
| Molecular Weight | 233.14 g/mol | [1][3] |
| Appearance | Not available (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point (Predicted) | 305.0 ± 42.0 °C at 760 mmHg | |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 138.2 ± 27.9 °C | |
| pKa (Predicted) | Not available | - |
| LogP (Predicted) | 2.41 | |
| Purity (as available) | >95% (HPLC) | [1] |
| Storage Conditions | 2-8°C, protected from light and moisture | [1] |
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of this compound can be achieved through the acylation of 3,4-(methylenedioxy)aniline with a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes) and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Data
Although specific spectral data for this compound is not widely published, the expected analytical data can be inferred from the structure and data of similar compounds.
Table 2: Predicted Analytical Data
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), methylenedioxy protons (δ ~6.0 ppm, singlet), and an N-H proton (broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | Aromatic carbons, a methylenedioxy carbon (δ ~101 ppm), a carbonyl carbon (δ ~155 ppm, quartet due to coupling with fluorine), and a trifluoromethyl carbon (δ ~116 ppm, quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 233. A prominent fragment ion corresponding to the loss of the trifluoroacetyl group or other characteristic fragmentations of the methylenedioxyaniline moiety. |
| Infrared (IR) | N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1700 cm⁻¹), aromatic C-H and C=C stretching, and strong C-F stretching bands (~1100-1300 cm⁻¹). |
Potential Biological Activity and Research Applications
While there is no specific biological data available for this compound, the structural motifs present in the molecule suggest potential areas of investigation for researchers.
Inferred Biological Activities
-
Antimicrobial and Antifungal Activity: Aniline and its derivatives have been investigated for their antimicrobial properties. The trifluoromethyl group can enhance the lipophilicity and cell permeability of the molecule, potentially leading to increased antimicrobial efficacy.
-
Enzyme Inhibition: The 3,4-(methylenedioxy)aniline scaffold is found in compounds that can interact with various enzymes. For example, derivatives of this moiety have been explored as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.
-
Anticancer Activity: N-trifluoroacetylated compounds have been studied for their potential as antitumor agents. The trifluoroacetyl group can influence the compound's interaction with biological targets and its metabolic stability.
Research Workflow for Biological Screening
Researchers interested in the biological potential of this compound could follow a structured screening process.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While direct experimental and biological data are currently scarce, this guide provides a solid foundation for researchers by outlining proposed synthetic and analytical protocols and highlighting potential areas of biological activity based on its structural features. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to the Properties of N-Trifluoroacetyl Protected Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-trifluoroacetyl protected anilines are a pivotal class of organic compounds widely utilized in synthetic chemistry, medicinal chemistry, and drug development. The introduction of the trifluoroacetyl group (-COCF₃) to the nitrogen atom of anilines imparts a unique set of properties that makes these derivatives exceptionally useful as synthetic intermediates and as moieties in biologically active molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the chemical and physical characteristics of the parent aniline, influencing its reactivity, stability, and biological profile.
This technical guide provides a comprehensive overview of the core properties of N-trifluoroacetyl protected anilines, including their physicochemical and spectroscopic characteristics, reactivity, and stability. It also details experimental protocols for their synthesis and deprotection, and illustrates key concepts through logical and workflow diagrams.
Physicochemical and Spectroscopic Properties
The trifluoroacetyl group profoundly influences the properties of the aniline moiety. Key effects include an increase in lipophilicity and metabolic stability, which are highly desirable attributes in drug design.[1] The spectroscopic properties are also characteristically altered, providing clear handles for reaction monitoring and structural elucidation.
Data Presentation
The following tables summarize key quantitative data for a selection of N-trifluoroacetyl protected anilines.
Table 1: Physicochemical Properties of N-Trifluoroacetyl Anilines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| N-Trifluoroacetanilide | C₈H₆F₃NO | 189.14 | 86.0 - 86.5 | Not available |
| N-Trifluoroacetyl-4-methylaniline | C₉H₈F₃NO | 203.16 | Not available | Not available |
| N-Trifluoroacetyl-4-methoxyaniline | C₉H₈F₃NO₂ | 219.16 | Not available | Not available |
| N-Trifluoroacetyl-4-nitroaniline | C₈H₅F₃N₂O₃ | 234.13 | Not available | Not available |
| N-Trifluoroacetyl-4-chloroaniline | C₈H₅ClF₃NO | 223.58 | Not available | Not available |
Table 2: Spectroscopic Data of N-Trifluoroacetyl Anilines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) |
| N-Trifluoroacetanilide | 7.2-7.6 (m, 5H, ArH), 8.1 (br s, 1H, NH) | Aromatic C: 120-138, C=O: ~155 (q), CF₃: ~116 (q) | ~ -76 | NH stretch: ~3270, C=O stretch: ~1730, C-F stretch: ~1200-1100 |
| N-Trifluoroacetyl-4-methylaniline | 2.3 (s, 3H, CH₃), 7.2 (d), 7.5 (d), NH (br s) | CH₃: ~21, Aromatic C, C=O, CF₃ | ~ -76 | NH stretch, C=O stretch, C-F stretch |
| N-Trifluoroacetyl-4-methoxyaniline | 3.8 (s, 3H, OCH₃), 6.9 (d), 7.5 (d), NH (br s) | OCH₃: ~55, Aromatic C, C=O, CF₃ | ~ -76 | NH stretch, C=O stretch, C-F stretch |
| N-Trifluoroacetyl-4-nitroaniline | 7.8 (d), 8.3 (d), NH (br s) | Aromatic C, C=O, CF₃, C-NO₂ | ~ -76 | NH stretch, C=O stretch, NO₂ stretch, C-F stretch |
| N-Trifluoroacetyl-4-chloroaniline | 7.4 (d), 7.6 (d), NH (br s) | Aromatic C, C=O, CF₃, C-Cl | ~ -76 | NH stretch, C=O stretch, C-F stretch, C-Cl stretch |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation based on available literature.
Reactivity and Stability of the N-Trifluoroacetyl Group
The trifluoroacetyl group is a robust protecting group, stable to strongly acidic conditions, including those used for nitration.[2] This stability makes it orthogonal to many common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2]
Deprotection of the N-trifluoroacetyl group is readily achieved under mild basic conditions.[2] This orthogonality is a significant advantage in multi-step syntheses, allowing for selective deprotection of different functional groups within the same molecule.
Experimental Protocols
Protocol 1: Synthesis of N-Trifluoroacetanilide
This protocol describes the synthesis of N-trifluoroacetanilide from aniline using trifluoroacetic anhydride.[3]
Materials:
-
Aniline
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic anhydride
-
Ice water bath
-
Magnetic stirrer
-
Round-bottom flask with a thermometer and drying tube
Procedure:
-
In a two-necked, round-bottomed flask equipped with a magnetic stirring bar, thermometer, and a Drierite tube, dissolve aniline (0.0501 mole) in 15 ml of dimethyl sulfoxide.[3]
-
Cool the solution to 10–15 °C using an ice water bath while stirring.[3]
-
Slowly add trifluoroacetic anhydride (0.100 mole) to the cooled solution.
-
After the addition is complete, remove the ice bath and continue stirring the amber-colored solution at room temperature for 22 hours.[3]
-
Pour the reaction mixture into 750 ml of water to precipitate the product.[3]
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.[3]
-
Collect the crystalline solid by filtration and wash it with water.[3]
-
Dry the product in a vacuum oven at 50 °C for 40 minutes to yield N-trifluoroacetanilide.[3]
Protocol 2: Cleavage of the N-Trifluoroacetyl Group
This protocol outlines a general procedure for the deprotection of N-trifluoroacetylated anilines using basic conditions.
Materials:
-
N-Trifluoroacetyl protected aniline
-
Methanol or ethanol
-
Aqueous sodium hydroxide or potassium carbonate solution
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the N-trifluoroacetyl protected aniline in methanol or ethanol in a round-bottom flask.
-
Add a solution of aqueous sodium hydroxide (e.g., 1 M) or potassium carbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aniline.
-
Purify the product further by column chromatography or recrystallization if necessary.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate key workflows and logical relationships relevant to the chemistry of N-trifluoroacetyl protected anilines.
Conclusion
N-trifluoroacetyl protected anilines are invaluable tools in modern organic synthesis and drug discovery. The trifluoroacetyl group offers a unique combination of stability to acidic conditions and facile cleavage under mild basic conditions, providing an essential orthogonal protecting group strategy. The modification of anilines with this group also imparts beneficial physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutics. The experimental protocols and data presented in this guide serve as a practical resource for researchers and scientists working with this important class of compounds.
References
IUPAC name for N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Abstract
N-trifluoroacetyl-3,4-(methylenedioxy)aniline, with the IUPAC name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide , is a fluorinated aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its molecular architecture, which combines a 3,4-(methylenedioxy)aniline scaffold with a trifluoroacetyl group, makes it a valuable synthetic intermediate.[3][4] The trifluoroacetyl moiety is known to enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, while the benzodioxole core is a feature in various biologically active molecules.[5][6] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its potential applications as a building block for novel therapeutics, particularly in the context of neurodegenerative diseases.
Chemical Identity and Physicochemical Properties
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is classified as a fine chemical and aromatic heterocyclic compound.[3][4][7] It is typically supplied as a pale violet solid for research purposes and requires refrigerated storage (2-8°C) to ensure long-term stability.[3][4]
Data Summary
The key quantitative and identifying data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1][2][3] |
| CAS Number | 85575-56-0 | [2][3][8] |
| Molecular Formula | C₉H₆F₃NO₃ | [3][8][9] |
| Molecular Weight | 233.14 g/mol | [1][3][8] |
| Appearance | Pale Violet Solid | [4] |
| Purity (Typical) | >99% (by HPLC) | [3] |
| Storage Condition | 2-8°C Refrigerator | [3] |
| SMILES | O=C(NC1=CC=C(OCO2)C2=C1)C(F)(F)F | [3] |
Experimental Protocols: Synthesis and Characterization
The synthesis of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is achieved through the acylation of 3,4-(methylenedioxy)aniline. This reaction involves the nucleophilic attack of the aniline's amino group on an electrophilic trifluoroacetylating agent.
General Synthetic Protocol
Materials:
-
3,4-(methylenedioxy)aniline (1.0 eq)
-
Trifluoroacetic anhydride (1.2 eq)
-
Anhydrous pyridine or other suitable non-protic base (2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,4-(methylenedioxy)aniline and anhydrous DCM. The solution is cooled to 0°C in an ice bath.
-
Addition of Base: Anhydrous pyridine is added dropwise to the stirred solution.
-
Acylation: Trifluoroacetic anhydride is dissolved in a small volume of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system to afford the pure N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide.
-
Characterization: The final product's identity and purity are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Applications in Drug Discovery and Development
While N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is primarily an intermediate, its constituent parts suggest significant potential in therapeutic agent design.
Strategic Value of Fluorination
The incorporation of fluorine-containing groups, such as the trifluoroacetyl moiety, is a well-established strategy in modern drug design.[5] Judicious placement of fluorine can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by cytochrome P450 enzymes, which can increase a drug's half-life.[5]
-
Lipophilicity: The trifluoromethyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[5][6]
-
Binding Affinity: The strong electron-withdrawing nature of the group can alter the electronic properties of the entire molecule, potentially modulating its binding affinity to target proteins.[5][6]
The 3,4-(Methylenedioxy)aniline Scaffold in Neuroscience
The 3,4-(methylenedioxy)aniline core structure is a key component in the development of enzyme inhibitors for treating neurodegenerative diseases.[10] Research has shown that derivatives of this scaffold can act as potent inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE).[10]
-
Monoamine Oxidase (MAO): These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. MAO inhibitors increase the levels of these neurotransmitters in the brain and are used to treat Parkinson's disease and depression.
-
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors increase acetylcholine levels and are a primary treatment strategy for Alzheimer's disease.
A library of semicarbazones derived from 3,4-(methylenedioxy)aniline has been shown to dually inhibit both MAO and AChE, presenting a multi-target approach for complex neurodegenerative disorders.[10] The synthesis of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide provides a key building block for creating new, potentially more effective versions of these inhibitors.
References
- 1. N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 85575-56-0|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of N-trifluoroacetyl-3,4-(methylenedioxy)aniline, also known by its IUPAC name, N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide. This document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting quantitative data in a clear and accessible format.
Chemical Structure and Properties
This compound is a derivative of 3,4-methylenedioxyaniline, characterized by the presence of a trifluoroacetyl group attached to the amine nitrogen.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₆F₃NO₃[1] |
| Molecular Weight | 233.14 g/mol [1] |
| IUPAC Name | N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide[1] |
| CAS Number | 85575-56-0 |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.0-7.2 | d | Aromatic CH |
| ~6.8 | dd | Aromatic CH |
| ~6.7 | d | Aromatic CH |
| ~5.9-6.0 | s | O-CH₂-O |
| ~8.0-9.0 | br s | N-H |
Predicted chemical shifts are based on the analysis of 3,4-(methylenedioxy)aniline and other N-acylated aniline derivatives.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (q) | C=O (Amide) |
| ~148 | Aromatic C-O |
| ~144 | Aromatic C-O |
| ~132 | Aromatic C-N |
| ~117 (q) | CF₃ |
| ~115 | Aromatic CH |
| ~108 | Aromatic CH |
| ~102 | O-CH₂-O |
| ~101 | Aromatic CH |
Predicted chemical shifts are based on general values for trifluoroacetamides and substituted benzene rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | N-H stretch |
| ~1730 | Strong | C=O stretch (Amide I) |
| ~1540 | Moderate | N-H bend (Amide II) |
| ~1200-1300 | Strong | C-F stretch |
| ~1250, ~1040 | Strong | C-O-C stretch (methylenedioxy) |
| ~3100-3000 | Moderate | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch (methylenedioxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 233 | [M]⁺ (Molecular ion) |
| 136 | [M - COCF₃]⁺ |
| 135 | [M - NHCOCF₃]⁺ |
| 97 | [COCF₃]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis Protocol: Trifluoroacetylation of 3,4-(Methylenedioxy)aniline
This procedure is based on the common method of amine acylation using trifluoroacetic anhydride.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added as a base to scavenge the trifluoroacetic acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak) and coupling constants.
IR Spectroscopy:
-
Acquire the IR spectrum of the purified product using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Visualized Workflows and Pathways
Synthetic Pathway
The synthesis of this compound is a straightforward N-acylation reaction.
Structure Elucidation Workflow
The logical workflow for confirming the structure of the synthesized compound is outlined below.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on known chemical principles and data from analogous structures. Experimental values may vary. No information regarding specific biological signaling pathways for this compound was identified in the literature search. This document is intended for informational and research purposes only.
References
An In-depth Technical Guide to the Spectroscopic Data of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline, also known as N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide. Due to the limited availability of direct experimental spectra in public databases, this document combines existing data for the title compound and closely related analogues with established spectroscopic principles to offer a detailed characterization profile. It includes predicted data for Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), alongside a plausible experimental protocol for its synthesis and purification.
Molecular Structure
This compound possesses the chemical formula C₉H₆F₃NO₃ and a molecular weight of 233.14 g/mol . Its structure features a 3,4-methylenedioxyaniline core N-acylated with a trifluoroacetyl group.
Chemical Structure:
(Where Ph represents the benzene ring)
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups within the molecule. A vapor phase IR spectrum for N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide is available and its characteristic absorption bands are interpreted below.
Table 1: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch (from -O-CH₂-O-) |
| ~1740 | Strong | C=O stretch (amide I band) |
| ~1540 | Medium | N-H bend (amide II band) |
| ~1500, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1235 | Strong | C-F stretch (asymmetric) |
| ~1180 | Strong | C-F stretch (symmetric) |
| ~1040 | Strong | C-O-C stretch (cyclic ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | Broad Singlet | 1H | N-H (amide proton) |
| ~7.2-7.4 | Doublet | 1H | Aromatic H |
| ~6.9-7.1 | Doublet of Doublets | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
| ~6.0 | Singlet | 2H | O-CH₂-O |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (quartet, J ≈ 37 Hz) | C=O (amide carbonyl) |
| ~148 | Aromatic C-O |
| ~144 | Aromatic C-O |
| ~132 | Aromatic C-N |
| ~117 (quartet, J ≈ 288 Hz) | CF₃ |
| ~115 | Aromatic C-H |
| ~108 | Aromatic C-H |
| ~102 | Aromatic C-H |
| ~101 | O-CH₂-O |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted fragmentation is based on common pathways for amides and aromatic compounds.
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Predicted Fragment Ion |
| 233 | [M]⁺ (Molecular Ion) |
| 164 | [M - CF₃]⁺ |
| 136 | [M - COCF₃]⁺ |
| 135 | [M - NHCOCF₃]⁺ |
| 106 | [C₇H₆O₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following section details a plausible method for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is based on standard methods for the trifluoroacetylation of anilines.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Visualizations
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for the spectroscopic analysis and structural elucidation.
An In-depth Technical Guide to the Safety and Handling of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for laboratory, research, and development applications. It is not intended for human or veterinary use.[1] All personnel handling this chemical must be adequately trained in its safe handling and be aware of the associated hazards. For complete safety information, refer to a current Safety Data Sheet (SDS) from your supplier.
Executive Summary
Chemical and Physical Properties
A summary of the available physical and chemical properties for N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is provided below. The lack of extensive publicly available data for this specific compound necessitates careful handling and the assumption of hazards associated with related aniline compounds.
| Property | Data | Reference |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 85575-56-0 | [1] |
| Molecular Formula | C₉H₆F₃NO₃ | [1] |
| Molecular Weight | 233.14 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Vapor Pressure | Not available | |
| Flash Point | Not available | |
| Decomposition Temp. | Not available |
Hazard Identification and Toxicology
Based on the classification of structurally similar aniline compounds, this compound is anticipated to present several health hazards. The parent compound, 3,4-(Methylenedioxy)aniline, is classified as causing skin and serious eye irritation.[3] Other aniline derivatives are known to be harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[1]
Summary of Potential Hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Note: This table is based on hazards associated with similar aniline compounds and should be treated as a precautionary guide.[1][3]
Potential Mechanism of Toxicity: Metabolic Activation
The toxicity of many aniline derivatives is linked to their metabolic activation in the liver, primarily by Cytochrome P450 (CYP450) enzymes.[4][5][6] This process can generate reactive metabolites that are capable of binding to cellular macromolecules, leading to toxicity. The trifluoroacetyl group may influence the rate and pathway of metabolism compared to the parent aniline. A conceptual pathway for the metabolic activation of aniline compounds is depicted below.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline in Organic Solvents: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
N-trifluoroacetyl-3,4-(methylenedioxy)aniline is a fluorinated derivative of 3,4-(methylenedioxy)aniline, a precursor often utilized in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a trifluoroacetyl group significantly alters the electronic and physicochemical properties of the parent aniline, influencing its solubility, a critical parameter for its synthesis, purification, formulation, and biological applications. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and preparing solutions for analytical and screening purposes.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound comprises a polar trifluoroacetyl group and a largely non-polar aromatic core with a methylenedioxy bridge. This amphiphilic nature suggests a varied solubility across different classes of organic solvents.
Based on its structure and the known solubility of aniline and its derivatives, a predicted qualitative solubility profile is presented in Table 1. Aniline, the parent compound, is soluble in many organic solvents. The trifluoroacetylation is expected to increase its affinity for polar aprotic solvents while potentially decreasing its solubility in non-polar hydrocarbon solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | The polar trifluoroacetyl group can engage in dipole-dipole interactions with these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
| Alcohols | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the N-H group and the polar trifluoroacetyl group should facilitate solubility. |
| Aromatic | Toluene | Moderate | The aromatic core of the molecule will interact favorably with the aromatic solvent. |
| Non-polar | Hexane, Heptane | Low | The significant polarity introduced by the trifluoroacetyl group is likely to limit solubility in non-polar aliphatic solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following isothermal saturation method is a reliable approach.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by the presence of undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Dilution:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing Experimental and Synthetic Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and synthetic procedures.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: A typical workflow for the synthesis and purification of an N-acylated aniline derivative.
Conclusion
While specific experimental data on the solubility of this compound is currently lacking in the public domain, a qualitative prediction based on its chemical structure provides a valuable starting point for researchers. The provided experimental protocol offers a robust framework for obtaining quantitative solubility data, which is indispensable for the effective handling and application of this compound in research and development. The successful execution of synthesis and purification, as outlined in the generalized workflow, is critically dependent on an informed selection of solvents, underscoring the importance of understanding the solubility profile.
Methodological & Application
Application Notes and Protocols: N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
For Research Use Only. Not for use in diagnostic procedures.
Abstract
N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a research chemical that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its trifluoroacetyl group offers a protective strategy for the amine functionality of 3,4-(methylenedioxy)aniline, a precursor to various biologically active compounds. This document provides detailed application notes, including physicochemical properties and potential uses, along with a comprehensive experimental protocol for its synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 85575-56-0 | [1][2][3] |
| Molecular Formula | C₉H₆F₃NO₃ | [1][2][3] |
| Molecular Weight | 233.14 g/mol | [1][2][3] |
| Appearance | Pale Violet Solid | [2] |
| Purity (by HPLC) | 99.34% | [1] |
| Storage | 2-8°C Refrigerator | [1][2] |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1][2] |
| Synonyms | This compound | [1][2] |
Applications
This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules. The trifluoroacetyl group serves as a protecting group for the primary amine of 3,4-(methylenedioxy)aniline, allowing for selective reactions at other positions of the molecule. The parent compound, 3,4-(methylenedioxy)aniline, is a well-established precursor in the synthesis of various pharmacologically active compounds, including inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are targets for neurodegenerative diseases.[1] It is also a key building block for the construction of heterocyclic systems.[4]
Potential applications of this compound include:
-
As a protected building block: In multi-step organic syntheses, the trifluoroacetyl group can be readily removed under basic conditions to deprotect the amine, which can then undergo further reactions such as N-alkylation or cyclization.[5]
-
Precursor for heterocyclic synthesis: After deprotection, the resulting 3,4-(methylenedioxy)aniline can be used in condensation reactions to form fused heterocyclic systems, which are common scaffolds in medicinal chemistry.[4]
-
Intermediate in the synthesis of bioactive molecules: Given the biological activity of derivatives of 3,4-(methylenedioxy)aniline, this compound is a potential starting material for the synthesis of novel drug candidates.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the trifluoroacetylation of anilines.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.
-
Addition of Trifluoroacetic Anhydride: While stirring, add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Safety Precautions:
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is a flammable and toxic liquid. Use in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential synthetic applications of the target compound.
References
- 1. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-(Methylenedioxy)aniline | 14268-66-7 | Benchchem [benchchem.com]
- 5. 3,4-(Methylenedioxy)aniline | 14268-66-7 [chemicalbook.com]
Application Notes and Protocols for N-trifluoroacetyl-3,4-(methylenedioxy)aniline in Proteomics
Disclaimer: Extensive literature searches did not yield any established or documented applications of N-trifluoroacetyl-3,4-(methylenedioxy)aniline in the field of proteomics. The following application notes and protocols are proposed based on the chemical properties of the molecule and related compounds. These are intended for research and development purposes and have not been validated.
Introduction
This compound is a derivative of 3,4-(methylenedioxy)aniline, a compound that has found utility in medicinal chemistry and as a building block in organic synthesis. The presence of a trifluoroacetyl group and a methylenedioxyaniline core suggests potential, though currently unexplored, applications in proteomics. This document outlines hypothetical applications of this compound as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as a chemical derivatization agent for the analysis of amino acids or peptides by Gas Chromatography-Mass Spectrometry (GC-MS).
Hypothetical Application 1: Co-Matrix for MALDI Mass Spectrometry
Aniline and its derivatives have been shown to be effective co-matrices in MALDI-MS, particularly when mixed with conventional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[1][2] These ionic liquid matrices can enhance signal intensity, reduce chemical noise, and improve the analysis of peptides and proteins.[1] The aromatic structure of this compound makes it a candidate for investigation as a co-matrix component.
Experimental Protocol: Preparation of an Ionic Liquid Matrix for MALDI-MS
This protocol describes the preparation of a potential ionic liquid matrix (ILM) using this compound with α-cyano-4-hydroxycinnamic acid (CHCA) for the analysis of a standard peptide, such as Angiotensin II.
Materials:
-
This compound
-
α-cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Standard peptide (e.g., Angiotensin II, 1 mg/mL stock)
-
MALDI target plate
-
Pipettes and sterile tips
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in 50:50 (v/v) ACN/water with 0.1% TFA.
-
Prepare a 10 mg/mL solution of this compound in ACN.
-
-
Ionic Liquid Matrix (ILM) Formulation:
-
Mix the CHCA solution and the this compound solution in a 1:1 molar ratio.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Analyte Preparation:
-
Prepare a 10 pmol/µL working solution of Angiotensin II by diluting the stock solution with 0.1% TFA in water.
-
-
Sample Spotting:
-
On the MALDI target plate, mix 1 µL of the ILM with 1 µL of the peptide working solution.
-
Allow the spot to air dry completely at room temperature.
-
-
Data Acquisition:
-
Analyze the sample spot using a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Acquire spectra over a mass range appropriate for Angiotensin II (m/z 1046.5).
-
Data Presentation: Hypothetical Performance Comparison
The following table summarizes the expected outcomes when comparing the novel ILM to a standard CHCA matrix.
| Parameter | Standard CHCA Matrix | Proposed ILM (CHCA + this compound) |
| Signal-to-Noise Ratio | Baseline | Potentially Increased |
| Chemical Noise (low m/z) | Present | Potentially Reduced |
| Crystal Homogeneity | Variable | Potentially Improved |
| Peptide Signal Intensity | Standard | Potentially Enhanced |
Workflow Diagram
Hypothetical Application 2: Derivatization Agent for Amino Acid Analysis by GC-MS
Trifluoroacetyl derivatives are commonly used in GC-MS to increase the volatility of polar molecules like amino acids.[3] While reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are standard, this compound could theoretically be used to derivatize specific amino acid functional groups (e.g., carboxyl groups via activation) prior to GC-MS analysis. This would introduce a larger, UV-active tag, which might offer alternative fragmentation patterns for identification.
Experimental Protocol: Derivatization of Amino Acids for GC-MS
This protocol outlines a hypothetical procedure for derivatizing a standard amino acid mixture using this compound following protein hydrolysis.
Materials:
-
Lyophilized protein hydrolysate (or amino acid standard mix)
-
This compound
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
DCC (dicyclohexylcarbodiimide) or other carboxyl-activating agent
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Protein Hydrolysis (if starting from protein):
-
Hydrolyze the protein sample using 6M HCl at 110°C for 24 hours.
-
Dry the hydrolysate completely under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried amino acid residue, add 100 µL of anhydrous pyridine.
-
Add a 1.2-fold molar excess of DCC to activate the carboxyl groups of the amino acids.
-
Incubate at room temperature for 30 minutes.
-
Add a 1.5-fold molar excess of this compound.
-
Heat the reaction mixture at 70°C for 1 hour.
-
-
Sample Preparation for GC-MS:
-
After cooling, evaporate the pyridine under nitrogen.
-
Re-dissolve the residue in 100 µL of ethyl acetate.
-
Centrifuge to remove any precipitated dicyclohexylurea (DCU).
-
Transfer the supernatant to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 300°C) to elute the derivatized amino acids.
-
Acquire mass spectra in full scan mode to identify the fragmentation patterns of the derivatives.
-
Data Presentation: Expected GC-MS Data
The table below outlines the expected data from a successful derivatization and GC-MS analysis.
| Amino Acid | Expected Molecular Weight of Derivative (Da) | Key Mass Fragments (m/z) |
| Glycine | 290.23 | M+, fragments corresponding to the aniline tag, loss of CO |
| Alanine | 304.25 | M+, fragments corresponding to the aniline tag, loss of CO |
| Valine | 332.31 | M+, fragments corresponding to the aniline tag, loss of CO |
Logical Diagram of Derivatization and Analysis
Conclusion
While there is no current literature supporting the use of this compound in proteomics, its chemical structure suggests it could be a candidate for investigation in specialized mass spectrometry applications. The protocols provided herein are hypothetical and intended to serve as a starting point for researchers interested in exploring novel matrices for MALDI-MS or new derivatization reagents for GC-MS. Significant optimization and validation would be required to establish these as viable methods.
References
Application Notes and Protocols: N-Trifluoroacetyl-3,4-(methylenedioxy)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a versatile building block in medicinal chemistry, primarily utilized as a protected form of 3,4-(methylenedioxy)aniline. The trifluoroacetyl group serves as an effective protecting group for the amine functionality, allowing for selective reactions at other positions of the molecule. This protective strategy is crucial in multi-step syntheses of complex bioactive molecules, preventing unwanted side reactions of the highly reactive aniline group. Subsequently, the trifluoroacetyl group can be readily removed under mild conditions to yield the desired product. This document provides detailed application notes and protocols for the synthesis and utilization of this compound in the preparation of medicinally relevant compounds.
Chemical Properties
| Property | Value |
| CAS Number | 85575-56-0 |
| Molecular Formula | C₉H₆F₃NO₃ |
| Molecular Weight | 233.14 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide |
| Appearance | Pale Violet Solid |
| Storage | 2-8°C Refrigerator |
Application in the Synthesis of Bioactive Molecules
While this compound itself is not typically the final bioactive entity, its precursor, 3,4-(methylenedioxy)aniline, is a key component in a variety of pharmacologically active compounds. The trifluoroacetylated intermediate provides a strategic advantage in the synthesis of these molecules.
One notable application is in the synthesis of dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A library of 3,4-(methylenedioxy)aniline-derived semicarbazones has been synthesized and evaluated for this dual inhibitory activity.[1]
Biological Activity of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones
The following table summarizes the in vitro inhibitory activities of a selected semicarbazone derivative against MAO-A, MAO-B, and AChE.[1]
| Compound | Target Enzyme | IC₅₀ (µM) |
| 1-(2,6-dichlorobenzylidene)-4-(benzo[d][2][3]dioxol-5-yl)semicarbazide | MAO-A | 4.52 ± 0.032 |
| MAO-B | 0.059 ± 0.002 | |
| AChE | 0.0087 ± 0.0002 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3,4-(methylenedioxy)aniline using trifluoroacetic anhydride.
Materials:
-
3,4-(methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 3,4-(methylenedioxy)aniline (1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthesis of this compound.
Protocol 2: Synthesis of a 3,4-(Methylenedioxy)aniline-Derived Semicarbazone
This protocol outlines the synthesis of a semicarbazone derivative using 3,4-(methylenedioxy)aniline as the starting material, which would be deprotected from its N-trifluoroacetyl form prior to this reaction.
Materials:
-
3,4-(methylenedioxy)aniline
-
Sodium cyanate
-
Hydrochloric acid
-
Aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Synthesis of the Semicarbazide Intermediate: a. Prepare a solution of 3,4-(methylenedioxy)aniline (1 eq) in dilute hydrochloric acid. b. Add a solution of sodium cyanate (1.1 eq) in water dropwise while stirring. c. Continue stirring for 2 hours at room temperature. d. Collect the precipitated phenylurea derivative by filtration, wash with water, and dry. e. Reflux the phenylurea derivative with hydrazine hydrate in ethanol to yield the corresponding semicarbazide.
-
Synthesis of the Semicarbazone: a. Dissolve the synthesized semicarbazide (1 eq) in warm ethanol. b. Add the aromatic aldehyde (1 eq) to the solution. c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 4-6 hours. e. Monitor the reaction by TLC. f. After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration. g. Recrystallize the product from a suitable solvent to obtain the pure compound.
Caption: General synthesis of 3,4-(methylenedioxy)aniline-derived semicarbazones.
Signaling Pathways
The derivatives of 3,4-(methylenedioxy)aniline, such as the semicarbazones mentioned, act as inhibitors of MAO and AChE. These enzymes are critical in neurotransmitter metabolism.
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders.
-
Acetylcholinesterase (AChE): AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels, which is beneficial in treating the cognitive symptoms of Alzheimer's disease.
The dual inhibition of these pathways by a single molecule presents a promising multifactorial approach to treating complex neurodegenerative diseases.
Caption: Dual inhibition of MAO and AChE by 3,4-(methylenedioxy)aniline derivatives.
Conclusion
This compound is a valuable intermediate in medicinal chemistry. Its primary role as a protected form of 3,4-(methylenedioxy)aniline facilitates the synthesis of complex molecules with significant therapeutic potential, particularly in the area of neurodegenerative diseases. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their drug discovery and development efforts.
References
Application Note: Trifluoroacetylation of 3,4-(Methylenedioxy)aniline for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
This application note provides detailed experimental protocols for the trifluoroacetylation of 3,4-(methylenedioxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Trifluoroacetylation is a crucial chemical modification used to introduce a trifluoroacetyl group into molecules. This functionalization can serve multiple purposes in drug development, including the protection of amine groups during multi-step syntheses, enhancement of compound volatility for gas chromatography analysis, and modulation of pharmacokinetic properties.
The protocols outlined below describe two common and effective methods for the trifluoroacetylation of aromatic amines, which are readily adaptable for 3,4-(methylenedioxy)aniline. The selection of the appropriate method may depend on the scale of the reaction, the availability of reagents, and the desired purity of the final product.
Experimental Protocols
Two primary methods for the trifluoroacetylation of 3,4-(methylenedioxy)aniline are presented. Method A utilizes the highly reactive trifluoroacetic anhydride (TFAA), while Method B employs trifluoroacetic acid in the presence of a coupling agent.
Method A: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This method is a straightforward and rapid procedure for achieving high yields of the desired N-trifluoroacetylated product. Trifluoroacetic anhydride is a powerful acylating agent.[1][2] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the trifluoroacetic acid byproduct.[2]
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Method B: Trifluoroacetylation using Trifluoroacetic Acid and Triphosgene
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic acid
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry 30 mL flask under a nitrogen atmosphere, add trifluoroacetic acid (2.0 equivalents) and dichloromethane.[3]
-
Cool the mixture to 0-5 °C in an ice bath.[3]
-
Carefully add triphosgene (1.0 equivalent) and stir for 5 minutes.[3]
-
Add triethylamine (5.0 equivalents) and stir for another 5 minutes.[3]
-
Add 3,4-(methylenedioxy)aniline (1.0 equivalent) to the reaction mixture.[3]
-
Remove the ice bath and allow the mixture to naturally warm to room temperature while stirring.[3]
-
Monitor the reaction by TLC until completion (typically within 10-20 minutes).[3]
-
After the reaction is complete, filter the mixture through a pad of silica gel to remove inorganic materials.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the reaction conditions and yields for the trifluoroacetylation of various aromatic amines, providing a reference for the expected outcome with 3,4-(methylenedioxy)aniline.
| Amine | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | Trifluoroacetic acid, Triphosgene, Triethylamine | Dichloromethane | 0 °C to RT | ~10 min | 94.5 | [3] |
| p-Toluidine | Trifluoroacetic acid, Triphosgene, Triethylamine | Dichloromethane | 0 °C to RT | ~10 min | Not specified | [3] |
| Aniline | 1,1,1-Trichloro-3,3,3-trifluoroacetone | Not specified | RT | 22 h | 69 | [1] |
| General Amines | Trifluoroacetic anhydride, Trimethylamine | Benzene | 50 °C | 15 min | Not specified | [2] |
Mandatory Visualization
Caption: Experimental workflow for the trifluoroacetylation of 3,4-(methylenedioxy)aniline using TFAA.
References
Application Notes and Protocols: N-trifluoroacetyl-3,4-(methylenedioxy)aniline in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of enzyme inhibitors derived from a 3,4-(methylenedioxy)aniline scaffold. While direct synthesis from N-trifluoroacetyl-3,4-(methylenedioxy)aniline is proposed as a viable route, the focus of this document is on the well-documented inhibitory activities of its derivatives against key enzymes in neurodegenerative and other diseases.
Introduction
The 3,4-(methylenedioxy)aniline moiety serves as a valuable scaffold in the design of potent enzyme inhibitors. Derivatives of this compound have shown significant inhibitory activity against several key enzymes, including Monoamine Oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE). These enzymes are critical targets in the development of therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, as well as for the treatment of depression and anxiety.[1]
This compound is a protected form of 3,4-(methylenedioxy)aniline. The trifluoroacetyl group is a common protecting group for amines in organic synthesis. Its removal reveals the parent aniline, which can then be used in subsequent reactions to build more complex molecules, such as the enzyme inhibitors discussed herein.
Therapeutic Targets and Signaling Pathways
Monoamine Oxidase (MAO)
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[2]
Caption: Monoamine Oxidase (MAO) Signaling Pathway Inhibition.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, where it catalyzes the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for Alzheimer's disease.[3][4]
Caption: Acetylcholinesterase (AChE) Signaling Pathway Inhibition.
Data Presentation: Inhibitory Activity
A library of 3,4-(methylenedioxy)aniline-derived semicarbazones has been synthesized and evaluated for their inhibitory activity against MAO-A, MAO-B, and AChE. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM)[1] |
| 16 | MAO-A | 4.52 ± 0.032 |
| MAO-B | 0.059 ± 0.002 | |
| AChE | 0.0087 ± 0.0002 |
Compound 16, 1-(2,6-dichlorobenzylidene)-4-(benzo[2][3]dioxol-5-yl)semicarbazide, demonstrated a balanced multifunctional profile with potent inhibition of both MAO-B and AChE.[1] Kinetic studies revealed that compound 16 is a competitive and reversible inhibitor of MAO-A and MAO-B, and a mixed-type inhibitor of AChE.[1]
Experimental Protocols
Synthesis of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones
The following is a general synthetic workflow for the preparation of the semicarbazone inhibitors. The proposed starting material, this compound, would first require deprotection of the trifluoroacetyl group to yield 3,4-(methylenedioxy)aniline.
Caption: Proposed synthetic workflow for semicarbazone inhibitors.
Protocol for the Synthesis of 4-(3,4-Methylenedioxyphenyl)semicarbazide:
-
Deprotection of this compound (Proposed): The trifluoroacetyl group can be removed by basic hydrolysis (e.g., using NaOH or K2CO3 in methanol/water) to yield 3,4-(methylenedioxy)aniline.
-
Formation of Ethyl N-(3,4-methylenedioxyphenyl)carbamate: To a solution of 3,4-(methylenedioxy)aniline in a suitable solvent (e.g., dichloromethane), add triethylamine followed by the dropwise addition of ethyl chloroformate at 0 °C. The reaction is typically stirred at room temperature until completion.
-
Formation of 4-(3,4-Methylenedioxyphenyl)semicarbazide: The resulting carbamate is refluxed with hydrazine hydrate in a solvent such as ethanol to yield the semicarbazide intermediate.
Protocol for the Synthesis of Semicarbazone Derivatives (e.g., Compound 16):
-
A solution of 4-(3,4-methylenedioxyphenyl)semicarbazide in a suitable solvent (e.g., ethanol) is treated with a substituted aldehyde (e.g., 2,6-dichlorobenzaldehyde for compound 16).
-
A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to afford the pure semicarbazone.
In Vitro Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric): [2]
This assay is based on the detection of hydrogen peroxide, a byproduct of the oxidative deamination of a MAO substrate.
-
Reagents: Recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and test compounds.
-
Procedure:
-
In a 96-well plate, add MAO assay buffer, HRP, and the fluorogenic probe.
-
Add the test compound at various concentrations.
-
Pre-incubate the plate at 37 °C.
-
Initiate the reaction by adding the MAO enzyme and substrate.
-
Measure the fluorescence intensity over time.
-
The rate of fluorescence increase is proportional to MAO activity. A decrease in the rate indicates inhibition.
-
Calculate the percent inhibition and determine the IC50 values.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [3]
This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.
-
Reagents: Acetylcholinesterase, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and test compounds.
-
Procedure:
-
In a 96-well plate, add assay buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme and pre-incubate.
-
Initiate the reaction by adding the substrate ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Measure the absorbance at 412 nm over time.
-
The rate of absorbance increase is proportional to AChE activity. A decrease in the rate indicates inhibition.
-
Calculate the percent inhibition and determine the IC50 values.
-
Caption: General workflow for in vitro enzyme inhibition assays.
Conclusion
The 3,4-(methylenedioxy)aniline scaffold is a promising starting point for the development of potent inhibitors of MAO and AChE. The use of this compound as a protected precursor offers a viable synthetic strategy. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics for neurodegenerative and psychiatric disorders.
References
- 1. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application of the Trifluoroacetyl Protecting Group in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The trifluoroacetyl (TFA) group is a valuable amine-protecting group renowned for its unique stability and cleavage characteristics. It demonstrates remarkable stability in strongly acidic conditions, which are typically used to remove other protecting groups like tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[1] Conversely, the TFA group is readily cleaved under mild basic conditions, establishing its orthogonality with these acid-labile protecting groups.[1][2][3] This orthogonal property is pivotal, enabling the selective deprotection of specific amino groups on the peptide chain without affecting other protected sites. This allows for intricate peptide modifications, such as side-chain labeling, cyclization, and the synthesis of branched peptides.[1][4] The TFA group can be introduced to protect the N-terminus of an amino acid or the side chains of residues like lysine.[5][6]
Advantages and Disadvantages of the Trifluoroacetyl Protecting Group
| Advantages | Disadvantages |
| Orthogonality: Stable to acidic conditions used for Boc, Trt, and Pbf cleavage, allowing for selective deprotection strategies.[1][4] | Potential for Side Reactions: Unintentional trifluoroacetylation of the growing peptide chain can occur as a side reaction.[7][8] |
| Mild Cleavage Conditions: Removed under mild basic conditions, preserving the integrity of sensitive peptide sequences.[1][2][3] | Formation of Stable Salts: Peptides are often isolated as trifluoroacetate salts after cleavage and purification, which may be undesirable for some biological applications. |
| Versatility: Can be used to protect various functional groups, including amines and guanidines.[2][3] | |
| High Yields: Both introduction and removal of the TFA group can proceed with high efficiency.[9] |
Quantitative Data Summary
The following tables summarize quantitative data related to the application of the trifluoroacetyl protecting group in peptide synthesis.
Table 1: Efficiency of Trifluoroacetyl Protection and Deprotection
| Process | Reagents | Yield/Completion | Reference |
| N-terminal Trifluoroacetylation | Ethyl trifluoroacetate (ETFA), Triethylamine (TEA), DMF | >99% | [9] |
| On-resin N-terminal Trifluoroacetylation | ETFA, 1,8-Diazabicycloundec-7-ene (DBU), DMF | >99% | [9] |
| TFA Group Removal | 0.5 M NH₄OH | 100% within 60 min |
Table 2: Unintentional Trifluoroacetylation Side Reaction
| Condition | Extent of Trifluoroacetylation per Cycle | Prevention Method | Extent of Trifluoroacetylation with Prevention | Reference |
| Standard benzyl ester resins with hydroxymethyl groups | ~1-2% | Use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin | <0.02% | [7][8] |
Experimental Protocols
Protocol 1: Introduction of the Trifluoroacetyl (TFA) Protecting Group (On-Resin)
This protocol describes the trifluoroacetylation of the N-terminal amine of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Ethyl trifluoroacetate (ETFA)
-
1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Shaker
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Drain the DMF from the resin.
-
Prepare a solution of 10 equivalents of ETFA and 12 equivalents of DBU (or TEA) in a minimal amount of DMF.
-
Add the ETFA/DBU solution to the resin.
-
Agitate the reaction mixture for 60 minutes at room temperature.[9] For microwave-assisted synthesis, the reaction time can be reduced to ten minutes.[9]
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally with DMF again (3 x 5 mL).[9]
-
Dry the resin under vacuum.
Protocol 2: Cleavage of the Trifluoroacetyl (TFA) Protecting Group
This protocol outlines the removal of the TFA protecting group from a peptide under mild basic conditions.
Materials:
-
TFA-protected peptide (resin-bound or in solution)
-
0.5 M Ammonium hydroxide (NH₄OH) solution or 1 M Potassium carbonate (K₂CO₃) in methanol/water
-
Reaction vessel
-
HPLC system for monitoring
Procedure using Ammonium Hydroxide:
-
Treat the TFA-protected peptide with a 0.5 M solution of ammonium hydroxide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC until the deprotection is complete (typically within 60 minutes).
-
If the peptide is on resin, filter and wash the resin with water and then an appropriate solvent for the next step.
-
If the peptide is in solution, the reaction mixture can be neutralized with a dilute acid and the product isolated by lyophilization or further purification.
Procedure using Potassium Carbonate:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add 1.5 to 3 equivalents of potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure and isolate the product.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Application Note: Deprotection of N-Trifluoroacetyl-3,4-(Methylenedioxy)aniline
Introduction
The trifluoroacetyl group is a common protecting group for amines due to its stability under various conditions. However, its efficient and clean removal is crucial for the successful synthesis of target molecules. This document provides a detailed protocol for the deprotection of N-trifluoroacetyl-3,4-(methylenedioxy)aniline to yield 3,4-(methylenedioxy)aniline, a valuable intermediate in pharmaceutical and chemical research.[1][2] The described method is based on the basic hydrolysis of the trifluoroacetamide, a widely used strategy for this type of transformation.[3]
Principle
The deprotection of the N-trifluoroacetyl group is achieved through basic hydrolysis. The trifluoroacetyl group is susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of the amide bond and the formation of the free amine and a trifluoroacetate salt. The reaction is typically carried out in a protic solvent mixture, such as methanol and water, to ensure the solubility of both the substrate and the basic reagent.
Experimental Protocol
Materials and Reagents
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.
-
Reagent Addition: In a separate container, prepare a solution of potassium hydroxide in a mixture of methanol and water. Add the potassium hydroxide solution to the stirred solution of the starting material at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3,4-(methylenedioxy)aniline can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound based on general procedures for trifluoroacetamide hydrolysis.[3]
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 M in Methanol |
| Base Concentration | 2 - 5 equivalents of KOH |
| Solvent System | Methanol/Water (e.g., 4:1 v/v) |
| Reaction Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | 2 - 6 hours (monitor by TLC/LC-MS) |
| Expected Yield | 75 - 95% |
Visualizations
References
- 1. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Trifluoroacetyl-3,4-(methylenedioxy)aniline as a Key Intermediate in the Synthesis of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-trifluoroacetyl-3,4-(methylenedioxy)aniline, a pivotal intermediate in the synthesis of pharmacologically active molecules. The trifluoroacetyl group serves as a crucial protecting group for the aniline nitrogen, enabling a wide range of subsequent chemical modifications. The 3,4-methylenedioxy moiety is a common structural feature in numerous bioactive compounds, including those targeting topoisomerases. This document outlines a representative synthesis protocol, presents relevant quantitative data, and illustrates the potential therapeutic applications and associated signaling pathways.
Synthesis of this compound
The trifluoroacetylation of 3,4-(methylenedioxy)aniline is a critical step in utilizing this scaffold for further pharmaceutical development. The trifluoroacetyl group is a robust protecting group that can be removed under specific conditions, yet it is stable to a variety of reagents used in subsequent synthetic steps. A common and effective method for this transformation is the use of trifluoroacetic anhydride (TFAA).
Experimental Protocol: Trifluoroacetylation of 3,4-(Methylenedioxy)aniline
This protocol is adapted from established methods for the trifluoroacetylation of anilines and carbohydrates.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic anhydride (TFAA, 1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Quantitative Data
| Product | Starting Material | Method | Representative Yield | Purity (Commercial) |
| This compound | 3,4-(Methylenedioxy)aniline | Trifluoroacetylation with TFAA | Not Reported | 99.34% (by HPLC) |
| N-Trifluoroacetanilide | Aniline | Trifluoroacetylation with CF3COCCl3 | 69% | Not Applicable |
Synthesis Workflow Diagram
Application in the Synthesis of Topoisomerase Inhibitors
The this compound scaffold is a valuable building block for the synthesis of complex heterocyclic systems with potential applications as anticancer agents. One of the most important targets for cancer chemotherapy is the family of topoisomerase enzymes.
Pharmacological Relevance: Topoisomerase Inhibition
Topoisomerases are nuclear enzymes that play a critical role in DNA replication, transcription, and repair by resolving topological problems in the DNA helix.
-
Topoisomerase I (Topo I): Creates single-strand breaks in DNA to relieve torsional stress.
-
Topoisomerase II (Topo II): Creates double-strand breaks to allow for the passage of another DNA duplex.
Many anticancer drugs function by inhibiting these enzymes. They trap the transient enzyme-DNA covalent complex, leading to the accumulation of DNA strand breaks. These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death). The 3,4-methylenedioxyaniline moiety can be incorporated into planar polycyclic structures that intercalate with DNA, a key feature of many topoisomerase inhibitors.
Signaling Pathway of Topoisomerase Inhibition
Conclusion
This compound is a versatile intermediate with significant potential in pharmaceutical synthesis. The trifluoroacetyl protecting group facilitates a range of chemical transformations, while the 3,4-methylenedioxyaniline core is a key pharmacophore in the development of novel therapeutics, particularly topoisomerase inhibitors for cancer treatment. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceutical agents.
Application Notes and Protocols: Electrophilic Reactions of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting electrophilic substitution reactions on N-trifluoroacetyl-3,4-(methylenedioxy)aniline. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, and understanding its reactivity towards electrophiles is crucial for the development of novel therapeutics and research tools.
Introduction to Electrophilic Aromatic Substitution on this compound
This compound possesses a unique electronic profile that dictates its reactivity in electrophilic aromatic substitution (EAS) reactions. The molecule features two key substituents on the benzene ring: an activating methylenedioxy group and a deactivating N-trifluoroacetylamino group.
-
The Methylenedioxy Group (-O-CH₂-O-): This group is an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring and thus activating it towards electrophilic attack. It is an ortho, para-director.
-
The N-Trifluoroacetylamino Group (-NHCOCF₃): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which would typically make it an activating ortho, para-directing group. However, the strongly electron-withdrawing trifluoroacetyl group significantly reduces the electron-donating ability of the nitrogen atom through resonance with the carbonyl group. Consequently, the N-trifluoroacetylamino group is a deactivating ortho, para-director.
The interplay of these two groups governs the regioselectivity of electrophilic substitution. The most probable site of electrophilic attack is the position that is ortho to both the activating methylenedioxy group and the deactivating N-trifluoroacetylamino group (the C6 position), as this position is electronically enriched and sterically accessible.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further reduced to an amino group or used in various coupling reactions.
Regioselectivity
The nitration of this compound is expected to yield predominantly the 6-nitro derivative. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Quantitative Data Summary
The following table presents illustrative data for the nitration of a related compound, 3,4-methylenedioxyacetanilide, which is expected to exhibit similar reactivity. Optimization will be required for the N-trifluoroacetyl analog.
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| NO₂⁺ | HNO₃ / H₂SO₄ | Acetic Anhydride | 0 - 5 | 2 | 6-Nitro-N-trifluoroacetyl-3,4-(methylenedioxy)aniline | (est.) 70-80 |
Experimental Protocol: Synthesis of 6-Nitro-N-trifluoroacetyl-3,4-(methylenedioxy)aniline (Generalized Procedure)
Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Acetic Anhydride
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetic anhydride at room temperature.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the aniline derivative over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Neutralize the crude product by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the product with brine and dry over anhydrous magnesium sulfate.
-
Recrystallize the crude product from ethanol to afford the pure 6-nitro-N-trifluoroacetyl-3,4-(methylenedioxy)aniline.
Halogenation (Bromination)
Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring, which is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck) in drug development.
Regioselectivity
Similar to nitration, bromination is expected to occur at the 6-position, ortho to both substituents. N-Bromosuccinimide (NBS) in a polar solvent is a common and milder alternative to liquid bromine.
Quantitative Data Summary
The following table provides representative data for the bromination of a similar acetanilide.
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| Br⁺ | N-Bromosuccinimide (NBS) | Acetic Acid | 25 | 4 | 6-Bromo-N-trifluoroacetyl-3,4-(methylenedioxy)aniline | (est.) 85-95 |
Experimental Protocol: Synthesis of 6-Bromo-N-trifluoroacetyl-3,4-(methylenedioxy)aniline (Generalized Procedure)
Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
-
Sodium Thiosulfate (10% solution)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water, followed by a 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the crude product over anhydrous sodium sulfate.
-
Recrystallize from ethanol to obtain pure 6-bromo-N-trifluoroacetyl-3,4-(methylenedioxy)aniline.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings, introducing an aldehyde group (-CHO). This functional group is a valuable precursor for the synthesis of a wide range of derivatives.[1][2][3]
Regioselectivity
The Vilsmeier-Haack reaction is expected to introduce the formyl group at the 6-position of this compound. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Quantitative Data Summary
The following table presents typical conditions for a Vilsmeier-Haack reaction on an activated aromatic system.
| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| Vilsmeier Reagent | POCl₃, DMF | Dichloromethane | 0 to 40 | 3 | 6-Formyl-N-trifluoroacetyl-3,4-(methylenedioxy)aniline | (est.) 60-75 |
Experimental Protocol: Synthesis of 6-Formyl-N-trifluoroacetyl-3,4-(methylenedioxy)aniline (Generalized Procedure)
Disclaimer: This is a generalized protocol and may require optimization for the specific substrate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Sodium Acetate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40 °C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General pathway for electrophilic aromatic substitution.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Logic of regioselectivity based on substituent directing effects.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the trifluoroacetylation of 3,4-(methylenedioxy)aniline?
A1: The most common methods involve the reaction of 3,4-(methylenedioxy)aniline with a trifluoroacetylating agent. Key reagents include:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent for this transformation. The reaction can be performed with or without a base (such as pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Trifluoroacetic acid with a coupling agent: A mixture of trifluoroacetic acid and a dehydrating agent like triphosgene can be used to generate the acylating agent in situ. This method can offer milder reaction conditions.
-
Ethyl Trifluoroacetate: This reagent can also be used, often requiring higher temperatures or a catalyst to proceed efficiently.
Q2: What is a typical yield and purity for the synthesis of this compound?
A2: While specific yields can vary based on the chosen method and reaction scale, a well-optimized synthesis using Trifluoroacetic Anhydride can be expected to yield the product in the range of 85-95% with a purity of >98% after purification. A commercially available standard for this compound shows a purity of 99.34% as determined by HPLC.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 3,4-(methylenedioxy)aniline, is more polar and will have a lower Rf value compared to the less polar product, this compound. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q4: Is the trifluoroacetyl protecting group stable?
A4: The trifluoroacetyl group is generally stable under acidic conditions but can be cleaved under basic conditions. Hydrolysis can occur during aqueous workups if the pH becomes too high. It is advisable to perform aqueous washes with neutral or slightly acidic water and to avoid prolonged exposure to basic conditions if the protecting group is to be retained.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Trifluoroacetic Anhydride (TFAA) due to hydrolysis. 2. Insufficient reaction time or temperature. 3. Poor quality starting material (3,4-(methylenedioxy)aniline). | 1. Use fresh or newly opened TFAA. Ensure anhydrous reaction conditions. 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40 °C). 3. Check the purity of the starting material by NMR or melting point. Purify if necessary. |
| Incomplete Reaction | 1. Insufficient amount of acylating agent. 2. Steric hindrance or deactivation of the starting aniline. | 1. Use a slight excess (1.1-1.2 equivalents) of the trifluoroacetylating agent. 2. While less of an issue for this substrate, ensure efficient stirring. If using a base, ensure it is not sterically hindering the reaction. |
| Formation of Dark-Colored Byproducts | 1. Oxidation or polymerization of the electron-rich 3,4-(methylenedioxy)aniline starting material. 2. Overheating the reaction mixture. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the acylating agent slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. 2. Maintain the recommended reaction temperature and avoid excessive heating. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material. 2. Formation of polar impurities. 3. Oily product that is difficult to crystallize. | 1. After the reaction, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic aniline. 2. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. 3. Attempt recrystallization from a suitable solvent system. Good solvent choices for similar compounds include ethanol/water, or a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane. |
| Product Hydrolysis During Workup | 1. Use of a basic aqueous wash (e.g., saturated sodium bicarbonate) for an extended period. | 1. Minimize contact time with basic solutions. If a basic wash is necessary to neutralize acid, use it quickly and at a low temperature. Alternatively, wash with water until the pH is neutral. |
Experimental Protocols
Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)
This protocol is a general procedure adapted from standard acylation methods.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous DCM.
-
If using a base, add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 : 1.1 (Aniline : TFAA : Pyridine) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Expected Yield | 85 - 95% |
| Purity (Post-purification) | >98% |
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthesis process and key troubleshooting checkpoints.
Potential Side Reaction Pathway
Due to the electron-rich nature of the 3,4-(methylenedioxy)aniline ring, electrophilic aromatic substitution can be a potential side reaction, especially under acidic conditions which can be generated from the trifluoroacetic acid byproduct of TFAA.
Caption: Diagram showing the desired N-acylation pathway versus a potential C-acylation side reaction.
References
Technical Support Center: N-Trifluoroacetyl-3,4-(methylenedioxy)aniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of N-trifluoroacetyl-3,4-(methylenedioxy)aniline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my reaction consistently low?
Answer: Low yields can result from several factors. Consider the following potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration. Ensure adequate mixing throughout the reaction.
-
-
Suboptimal Reagents: The purity of your starting materials and reagents is crucial.
-
Solution: Use freshly distilled or high-purity 3,4-(methylenedioxy)aniline. Ensure your trifluoroacetylating agent has not degraded. For instance, trifluoroacetic anhydride is highly reactive and sensitive to moisture.
-
-
Incorrect Stoichiometry: The molar ratios of your reactants can significantly impact the yield.
-
Solution: Carefully measure and ensure the correct stoichiometry. For the triphosgene-activated method, a slight excess of trifluoroacetic acid and precise control of the triphosgene amount are critical.
-
-
Temperature Control Issues: The reaction may be sensitive to temperature fluctuations.
-
Solution: Maintain the recommended temperature throughout the reaction. For exothermic reactions, ensure efficient cooling to prevent side product formation.
-
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer: The formation of side products is a common issue. Here are some likely impurities and strategies for their mitigation:
-
Diacylation: The aniline nitrogen can be acylated twice, though this is less common with the bulky trifluoroacetyl group.
-
Solution: Use a controlled amount of the trifluoroacetylating agent. Avoid a large excess.
-
-
Unreacted Starting Material: As mentioned above, incomplete reactions will leave unreacted 3,4-(methylenedioxy)aniline.
-
Solution: Refer to the solutions for low yield related to incomplete reactions.
-
-
Hydrolysis of Product: The trifluoroacetyl group can be susceptible to hydrolysis under certain workup conditions.
-
Solution: Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases.
-
Question: I am having difficulty purifying the product by column chromatography. What can I do?
Answer: Purification challenges can arise from the polarity of the compound and the presence of closely-eluting impurities.
-
Poor Separation: The product and impurities may have similar polarities.
-
Solution: Optimize your solvent system for TLC before running the column. A good starting point is a mixture of hexane and ethyl acetate. You can gradually increase the polarity to achieve better separation. Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
-
-
Product Streaking on the Column: This can be due to overloading the column or solubility issues.
-
Solution: Ensure your crude product is fully dissolved in a minimal amount of the eluent before loading it onto the column. If solubility is an issue, consider a dry loading technique. Do not overload the column; a general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-trifluoroacetylation of 3,4-(methylenedioxy)aniline?
A1: Several methods can be employed, with the choice often depending on available reagents, desired scale, and safety considerations. Common methods include:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent. However, it can lead to side reactions if not used carefully.
-
Ethyl Trifluoroacetate: A less reactive and milder reagent, often requiring higher temperatures or longer reaction times.
-
Trifluoroacetic Acid with an Activating Agent: A modern approach that uses trifluoroacetic acid in combination with an activating agent like triphosgene. This method can offer high yields under mild conditions.[1]
Q2: What safety precautions should I take when working with trifluoroacetylating agents?
A2: Trifluoroacetylating agents like trifluoroacetic anhydride and triphosgene are corrosive and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Triphosgene is a safer alternative to phosgene gas but still requires careful handling as it can decompose to phosgene.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (3,4-(methylenedioxy)aniline) from the product (this compound). The disappearance of the starting material spot indicates the reaction is complete.
Q4: What are the typical storage conditions for this compound?
A4: The product should be stored in a cool, dry place, away from moisture. For long-term storage, refrigeration is recommended.
Experimental Protocols
Below are detailed methodologies for two common methods for the synthesis of this compound.
Method 1: Trifluoroacetylation using Trifluoroacetic Acid and Triphosgene
This method is adapted from a general procedure for the trifluoroacetylation of anilines and is known for high yields.[1]
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic Acid (TFA)
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of trifluoroacetic acid (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the trifluoroacetic acid solution to the solution of 3,4-(methylenedioxy)aniline while maintaining the temperature at 0 °C.
-
In a third flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the reaction mixture.
-
Finally, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Trifluoroacetylation using Trifluoroacetic Anhydride
This is a more traditional method using a highly reactive trifluoroacetylating agent.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent, anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous dichloromethane.
-
Add a suitable base such as pyridine or triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Method 1 (TFA/Triphosgene) | Method 2 (TFAA) |
| Starting Material | 3,4-(Methylenedioxy)aniline | 3,4-(Methylenedioxy)aniline |
| Trifluoroacetylating Agent | Trifluoroacetic Acid / Triphosgene | Trifluoroacetic Anhydride |
| Base | Triethylamine | Pyridine or Triethylamine |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours | 1-3 hours |
| Typical Yield | High (Potentially >90%) | Moderate to High (70-90%) |
Visualizations
References
Technical Support Center: Trifluoroacetylation of Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the trifluoroacetylation of anilines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when trifluoroacetylating primary anilines?
A1: The most common side reaction is the formation of the N,N-bis(trifluoroacetyl)aniline, also known as di-trifluoroacetylation. This occurs when a second trifluoroacetyl group reacts with the initially formed N-trifluoroacetylaniline. This is particularly prevalent when an excess of the trifluoroacetylating agent is used.
Q2: I am working with an aminophenol. What should I be cautious about?
A2: With anilines containing other nucleophilic functional groups, such as hydroxyl groups in aminophenols, a key side reaction is the trifluoroacetylation of both the amino and the hydroxyl group, leading to the formation of N,O-bis(trifluoroacetyl) derivatives. The relative reactivity of the amino and hydroxyl groups will depend on the specific substrate and reaction conditions.
Q3: My reaction yield is low, and I observe the formation of trifluoroacetic acid. What is the likely cause?
A3: Trifluoroacetylating agents, especially trifluoroacetic anhydride (TFAA), are highly sensitive to moisture.[1] The presence of water in the reaction solvent or on the glassware will lead to the hydrolysis of TFAA to form trifluoroacetic acid. This not only consumes your reagent, reducing the yield of the desired product, but the trifluoroacetic acid byproduct can also affect the reaction conditions.[1] It is crucial to use anhydrous solvents and properly dried glassware.
Q4: How does the electronic nature of the aniline substituent affect the reaction?
A4: The electronic properties of substituents on the aniline ring can significantly impact the reaction.
-
Electron-deficient anilines (e.g., nitroanilines) are less nucleophilic, which can lead to slow or incomplete reactions, resulting in low yields. Harsher reaction conditions may be required, which in turn could lead to other side reactions.
-
Electron-rich anilines (e.g., anisidines) are more nucleophilic and react faster. However, they may be more susceptible to over-acylation, leading to the formation of the di-trifluoroacetylated byproduct.
Q5: What is the role of a base, such as pyridine, in the trifluoroacetylation of anilines?
A5: A non-nucleophilic base like pyridine is often added to scavenge the trifluoroacetic acid generated during the reaction. By neutralizing the acid, the aniline's nucleophilicity is maintained, which can lead to a faster and more complete reaction. However, the choice of base and its stoichiometry should be carefully considered, as it can also potentially influence the formation of side products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Trifluoroacetylated Aniline
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Trifluoroacetylating Agent | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Handle trifluoroacetic anhydride (TFAA) under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction (especially with electron-deficient anilines) | - Increase the reaction time.- Gradually increase the reaction temperature and monitor for product formation and decomposition.- Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the generated trifluoroacetic acid.- Consider using a more reactive trifluoroacetylating agent. |
| Sub-optimal Stoichiometry | - Ensure accurate measurement of both the aniline and the trifluoroacetylating agent.- For challenging substrates, a slight excess (1.1-1.2 equivalents) of the trifluoroacetylating agent may be beneficial, but monitor for di-acylation. |
Issue 2: Formation of N,N-bis(trifluoroacetyl)aniline (Di-acylation)
| Possible Cause | Troubleshooting Steps |
| Excess Trifluoroacetylating Agent | - Use a strict 1:1 or slightly less than 1:1 molar ratio of the trifluoroacetylating agent to the aniline.- Add the trifluoroacetylating agent dropwise to the aniline solution to avoid localized high concentrations. |
| High Reaction Temperature or Prolonged Reaction Time | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Highly Reactive Electron-Rich Aniline | - Use milder reaction conditions (lower temperature, shorter reaction time).- Consider a less reactive trifluoroacetylating agent if TFAA is too reactive. |
Issue 3: Trifluoroacetylation of Other Functional Groups (e.g., -OH)
| Possible Cause | Troubleshooting Steps |
| Presence of Nucleophilic Groups | - Protect the other functional group (e.g., as a silyl ether for a hydroxyl group) before performing the trifluoroacetylation of the amine.- Carefully control the stoichiometry of the trifluoroacetylating agent. Using one equivalent may favor reaction at the more nucleophilic amine.- Optimize reaction conditions (e.g., lower temperature) to enhance selectivity. |
Data Presentation
Table 1: Common Side Products in the Trifluoroacetylation of Anilines
| Side Product | Structure | Formation Favored By | Mitigation Strategies |
| N,N-bis(trifluoroacetyl)aniline | R-N(COCF₃)₂ | - Excess trifluoroacetylating agent- High reaction temperatures- Prolonged reaction times- Highly nucleophilic anilines | - Use stoichiometric amounts (1:1) of reagents- Low reaction temperatures- Monitor reaction progress and quench upon completion |
| N,O-bis(trifluoroacetyl)aminophenol | (CF₃CO)O-Ar-NH(COCF₃) | - Presence of a hydroxyl group on the aniline- Excess trifluoroacetylating agent | - Protect the hydroxyl group prior to trifluoroacetylation- Careful control of stoichiometry |
| Trifluoroacetic Acid | CF₃COOH | - Presence of moisture in the reaction | - Use anhydrous solvents and dry glassware- Perform the reaction under an inert atmosphere |
Experimental Protocols
Protocol 1: General Procedure for the Mono-Trifluoroacetylation of Aniline
This protocol aims to achieve selective mono-trifluoroacetylation while minimizing side reactions.
Materials:
-
Aniline (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.1 eq, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
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Oven-dried glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq) in anhydrous DCM.
-
If using, add pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting aniline is consumed (typically within 1-2 hours), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylaniline.
-
The crude product can be purified by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Troubleshooting - Minimizing Di-trifluoroacetylation
This protocol is a modification of the general procedure to suppress the formation of the N,N-bis(trifluoroacetyl)aniline byproduct.
Key Modifications to Protocol 1:
-
Stoichiometry: Use a strict 1.0:1.0 molar ratio of aniline to TFAA.
-
Addition of TFAA: Dilute the TFAA in a small amount of anhydrous DCM and add it to the aniline solution using a syringe pump over a longer period (e.g., 30-60 minutes) to maintain a low concentration of the acylating agent throughout the reaction.
-
Temperature: Maintain the reaction temperature at 0 °C or even lower (e.g., -20 °C) if the aniline is particularly reactive.
-
Monitoring: Monitor the reaction very closely. As soon as the starting material is no longer visible by TLC, quench the reaction immediately to prevent further acylation of the product.
Mandatory Visualization
Caption: Reaction mechanism for the trifluoroacetylation of aniline leading to the desired product and a potential side product.
References
Technical Support Center: Purification of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-trifluoroacetyl-3,4-(methylenedioxy)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | 1. Too much solvent was used : This is a common reason for the failure of crystal formation.[1] 2. Supersaturation : The solution may be supersaturated, meaning it contains more dissolved compound than it should at a given temperature, but crystal growth has not initiated.[1] | 1. Reduce Solvent Volume : Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[1] Allow the concentrated solution to cool slowly again. 2. Induce Crystallization : - Scratching : Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[1][2] This creates a rough surface for crystals to nucleate. - Seed Crystals : Add a very small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[2][3] |
| Oiling Out | 1. Inappropriate Solvent : The compound may be melting in the hot solvent instead of dissolving. 2. Cooling Too Rapidly : If the solution is cooled too quickly, the compound may come out of solution as a liquid (oil) rather than a solid.[4] 3. High Impurity Level : Significant amounts of impurities can lower the melting point of the mixture. | 1. Re-dissolve and Add More Solvent : Gently heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[3] 2. Slow Cooling : Insulate the flask to ensure a gradual decrease in temperature. This can be achieved by placing the hot solution on a surface that cools slowly.[1] 3. Consider a Different Solvent System : A mixed solvent system may be necessary. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Low Recovery of Purified Product | 1. Too Much Solvent : Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor.[2] 2. Premature Crystallization : The compound may have started to crystallize during hot filtration. | 1. Minimize Solvent : Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] 2. Optimize Filtration : Ensure the filtration apparatus is pre-heated to prevent premature crystallization in the funnel. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | 1. Inappropriate Solvent System : The polarity of the eluent may not be optimal for separating the components.[5] 2. Column Overloading : Too much crude material was loaded onto the column. | 1. Optimize Solvent System with TLC : Use Thin Layer Chromatography (TLC) to determine the best solvent system for separation. The ideal system should give the desired compound an Rf value of 0.25-0.35 and provide good separation from impurities.[5] 2. Reduce Sample Load : Use an appropriate amount of crude material for the size of the column. |
| Product is not Eluting from the Column | 1. Solvent Polarity is Too Low : The eluent is not polar enough to move the compound through the stationary phase. | 1. Increase Solvent Polarity : Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound is Eluting Too Quickly | 1. Solvent Polarity is Too High : The eluent is too polar, causing the compound to move with the solvent front. | 1. Decrease Solvent Polarity : Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Potential impurities could include unreacted 3,4-(methylenedioxy)aniline, trifluoroacetic anhydride or its byproducts, and side-products from the acylation reaction.[6] Oxidation of the aniline starting material can also lead to colored impurities.[7]
Q2: Which purification technique is generally preferred for N-acylated anilines?
A2: For solid products, recrystallization is often the most effective method for achieving high purity.[6][8] If the product is an oil or if impurities are difficult to remove by recrystallization, column chromatography is the recommended alternative.[6]
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] It is also important that the impurities are either very soluble or insoluble in the solvent at all temperatures. Solubility tests with small amounts of your compound in various solvents are recommended.
Q4: What are some common solvent systems for column chromatography of aromatic amides?
A4: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[8][9] The ratio of the solvents is adjusted to achieve optimal separation. For more polar compounds, a small amount of methanol in dichloromethane can be effective.[10]
Q5: My purified product is an oil, but it is expected to be a solid. What should I do?
A5: The presence of residual solvent or impurities can prevent a compound from solidifying. Try removing any remaining solvent under high vacuum. If it remains an oil, further purification by column chromatography may be necessary.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.
-
Addition of Water : While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification : Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization : Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying : Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis : Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing : Prepare a silica gel column using the chosen eluent.
-
Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution : Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for failed recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
stability of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-trifluoroacetyl-3,4-(methylenedioxy)aniline under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in acidic environments.
| Issue | Potential Cause | Recommended Action |
| Loss of compound during acidic workup or purification (e.g., silica gel chromatography with acidic mobile phase) | Cleavage of the methylenedioxy group: This group can be labile under strong acidic conditions, leading to the formation of a catechol derivative. | Avoid strong acids (e.g., HBr, HI, BBr3). If acidic conditions are necessary, use milder acids and moderate temperatures. Monitor the reaction closely by TLC or LC-MS to detect the formation of more polar byproducts. Consider alternative purification methods like neutral or basic alumina chromatography or reverse-phase chromatography with a buffered mobile phase. |
| Unexpected peaks in analytical chromatogram (HPLC, GC) after exposure to acid. | Hydrolysis of the N-trifluoroacetyl group: While generally stable in acid, prolonged exposure to harsh acidic conditions or high temperatures could lead to hydrolysis, yielding 3,4-(methylenedioxy)aniline. | Confirm the identity of the new peak by mass spectrometry. If hydrolysis is confirmed, minimize the exposure time to acidic conditions and reduce the temperature. The trifluoroacetyl group is more readily cleaved under basic conditions.[1] |
| Inconsistent analytical results or poor reproducibility in stability studies. | Concurrent degradation of both functional groups: The stability of the molecule is dependent on the specific acidic conditions (acid type, concentration, temperature, solvent). The interplay between the two functional groups might lead to a complex degradation profile. | Systematically evaluate the stability of the compound under a range of well-defined acidic conditions. Use a stability-indicating HPLC method to resolve the parent compound from all potential degradation products. |
| Difficulty in achieving baseline separation of the parent compound and potential degradants in HPLC. | Inappropriate HPLC method: The polarity difference between the parent compound and its potential degradation products (catechol and aniline derivatives) may require optimization of the chromatographic conditions. | Develop a gradient HPLC method using a C18 column. Employ a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) should be appropriate for all aromatic species. Mass spectrometry (LC-MS) is highly recommended for peak identification and purity assessment.[2][3] |
Frequently Asked Questions (FAQs)
Q1: How stable is the N-trifluoroacetyl group of this compound to acidic conditions?
A1: The N-trifluoroacetyl group is generally considered to be stable under many acidic conditions.[4] The strong electron-withdrawing nature of the trifluoromethyl group makes the amide bond less susceptible to acid-catalyzed hydrolysis compared to a standard acetamide. However, under harsh conditions such as prolonged heating in strong acid, hydrolysis to 3,4-(methylenedioxy)aniline and trifluoroacetic acid may occur.
Q2: Under what acidic conditions is the methylenedioxy group likely to be cleaved?
A2: The methylenedioxy group is susceptible to cleavage by strong acids, particularly Lewis acids and hydrohalic acids. Reagents known to cleave methylenedioxy ethers include boron tribromide (BBr3), boron trichloride (BCl3), hydrobromic acid (HBr), and hydriodic acid (HI), often requiring elevated temperatures.[5] Milder acidic conditions, such as dilute aqueous HCl or sulfuric acid at room temperature, are less likely to cause significant cleavage.
Q3: What are the expected degradation products of this compound in strong acid?
A3: Under strong acidic conditions, two primary degradation pathways are possible: cleavage of the methylenedioxy group to form N-trifluoroacetyl-3,4-dihydroxyaniline (a catechol), and hydrolysis of the amide bond to form 3,4-(methylenedioxy)aniline. It is also possible for both reactions to occur, yielding 3,4-dihydroxyaniline. The predominant degradation product will depend on the specific reaction conditions.
Q4: Can I use trifluoroacetic acid (TFA) in my experimental workflow with this compound?
A4: Trifluoroacetic acid is a strong acid and is often used for the removal of acid-labile protecting groups.[1] While the N-trifluoroacetyl group itself is generally stable to TFA, the methylenedioxy group may be at risk of cleavage, especially with prolonged exposure or at elevated temperatures. It is advisable to conduct a small-scale stability test of this compound in TFA under the intended experimental conditions before proceeding with larger-scale experiments.
Q5: What is a suitable analytical method to monitor the stability of this compound?
A5: A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound. A C18 column with a gradient elution using a buffered aqueous mobile phase and an organic solvent like acetonitrile or methanol would be a good starting point. For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[2][3][6]
Potential Degradation Pathways
Under acidic conditions, this compound can potentially undergo two main degradation reactions: hydrolysis of the trifluoroacetyl group and cleavage of the methylenedioxy bridge. The following diagram illustrates these potential pathways.
Experimental Protocols
The following are general protocols for assessing the stability of this compound under acidic conditions. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: General Acidic Stability Study
Objective: To evaluate the stability of this compound in a specific acidic solution over time.
Materials:
-
This compound
-
Volumetric flasks and pipettes
-
HPLC vials
-
Acidic solution of interest (e.g., 1M HCl, 10% TFA in water)
-
Quenching solution (e.g., 1M NaOH or a suitable buffer)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In a series of vials, add a known volume of the stock solution and the acidic solution to achieve the desired final concentration of the compound and acid.
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Immediately quench the reaction by diluting the aliquot in a neutralizing or highly buffered solution to prevent further degradation.
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Analyze the samples by a validated stability-indicating HPLC method.
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Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard curve.
Protocol 2: HPLC Method for Stability Analysis
Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD) or mass spectrometer (MS).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
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Detection: UV at 254 nm and 280 nm, or MS in positive ion mode.
Workflow for Stability Study Analysis
The following diagram outlines the logical workflow for conducting a stability study of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
stability of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE under basic conditions
This technical support center provides guidance on the stability of N-trifluoroacetyl-3,4-(methylenedioxy)aniline under basic conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to the handling and use of this compound in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoroacetyl group on this compound under basic conditions?
A1: The N-trifluoroacetyl group is generally considered to be a base-labile protecting group.[1] It is susceptible to hydrolysis under a variety of basic conditions, leading to the cleavage of the trifluoroacetyl moiety and the formation of 3,4-(methylenedioxy)aniline. The rate of this hydrolysis is dependent on the strength of the base, the solvent system, the temperature, and the reaction time.
Q2: I am observing unexpected deprotection of my compound in a reaction mixture that is mildly basic. Is this normal?
A2: Yes, this is a potential issue. The trifluoroacetyl group can be removed under relatively mild basic conditions.[1] Even bases like potassium carbonate or sodium carbonate in the presence of methanol and water can lead to deprotection at room temperature.[1] If your experimental conditions involve any basic reagents, it is crucial to consider the possibility of unintended cleavage.
Q3: What are some common basic reagents that can cause the cleavage of the trifluoroacetyl group?
A3: A range of basic conditions are known to cleave trifluoroacetamides. These include, but are not limited to:
-
Alkali metal hydroxides such as sodium hydroxide (NaOH) and lithium hydroxide (LiOH) in aqueous or alcoholic solutions.[1]
-
Alkali metal carbonates like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), especially in alcoholic solvents.[1]
-
Ammonia (NH3) in methanol.[1]
-
Amine bases such as pyridine.[1]
Q4: Can I use this compound in the presence of other base-sensitive functional groups, like esters?
A4: Caution is advised when using this compound in the presence of other base-sensitive groups. Since the conditions required to cleave the trifluoroacetyl group can also hydrolyze esters, careful selection of the base and reaction conditions is critical to achieve selective deprotection.[2] It may be challenging to remove the trifluoroacetyl group without affecting a co-existing ester functionality under basic conditions.
Troubleshooting Guide
Issue 1: Complete or partial loss of the trifluoroacetyl group during a reaction.
-
Potential Cause: Presence of a base in the reaction mixture.
-
Troubleshooting Steps:
-
Identify the Base: Carefully review all reagents and conditions in your experimental protocol to identify any potential bases. This includes reagents, solvents (e.g., technical grade solvents can contain basic impurities), and work-up procedures (e.g., basic washes).
-
Choose a Milder Base: If a base is necessary for your reaction, consider using a weaker, non-nucleophilic base. The choice of base will be highly dependent on the specific transformation you are trying to achieve.
-
Modify Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize the extent of deprotection.
-
Alternative Protecting Group: If the trifluoroacetyl group proves to be too labile for your synthetic route, consider using a more robust protecting group for the aniline nitrogen.
-
Issue 2: Inconsistent reaction outcomes when using this compound.
-
Potential Cause: Variable stability of the compound under slightly different "neutral" pH conditions that may drift into the basic range.
-
Troubleshooting Steps:
-
pH Monitoring: If working in aqueous or protic solvents, monitor the pH of your reaction mixture throughout the experiment.
-
Buffered Systems: Employ a suitable buffer system to maintain a neutral or slightly acidic pH if your reaction chemistry allows for it.
-
Aprotic Conditions: Whenever possible, conduct reactions under anhydrous and aprotic conditions to avoid base-catalyzed hydrolysis.
-
Quantitative Data Summary
| Reagent/Condition | Solvent System | Temperature | Outcome on Trifluoroacetyl Group | Reference |
| 0.1-0.2 M NaOH or LiOH | Water or Ethanol-Water | Not specified | Cleavage | [1] |
| K2CO3 or Na2CO3 | Methanol/Water | Room Temperature | Cleavage | [1] |
| Ammonia (NH3) | Methanol | Not specified | Cleavage | [1] |
| Pyridine (1 M) | Aqueous solution | Not specified | Cleavage | [1] |
| NaBH4 | Ethanol | Not specified | Cleavage | [1] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound under Specific Basic Conditions
This protocol provides a framework for researchers to determine the stability of the target compound under their unique experimental conditions.
-
Preparation of the Test Solution:
-
Dissolve a known concentration of this compound in the solvent system to be used in the experiment.
-
Prepare a solution of the base of interest at the desired concentration in the same solvent system.
-
-
Stability Assay:
-
In a reaction vessel maintained at the desired experimental temperature, add the solution of this compound.
-
At time zero (t=0), add the basic solution to the reaction vessel.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot by neutralizing the base with a suitable acidic solution (e.g., dilute HCl or acetic acid).
-
Prepare the quenched aliquot for analysis by a suitable analytical method (e.g., HPLC, LC-MS, or NMR).
-
-
Analysis:
-
Analyze the samples to determine the relative concentrations of this compound and the deprotected product, 3,4-(methylenedioxy)aniline.
-
Plot the concentration of the starting material as a function of time to determine the rate of degradation under the tested conditions.
-
Visualizations
Caption: Basic hydrolysis pathway of N-trifluoroacetyl anilines.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Synthesis of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-trifluoroacetyl-3,4-(methylenedioxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common method is the N-acylation of 3,4-(methylenedioxy)aniline using a trifluoroacetylating agent. Key reagents for this transformation include:
-
Trifluoroacetic anhydride (TFAA): This is a highly reactive and common reagent for trifluoroacetylation. The reaction is typically performed in an aprotic solvent, often with a non-nucleophilic base like pyridine or triethylamine to scavenge the trifluoroacetic acid byproduct.[1][2]
-
Trifluoroacetic acid with a coupling agent: Trifluoroacetic acid can be used directly if a suitable activating agent is present to facilitate the amidation.[3][4]
Q2: What are the potential byproducts in this synthesis?
A2: Several byproducts can form during the synthesis, and their presence can complicate purification and affect yield and purity. Common byproducts include:
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Unreacted 3,4-(methylenedioxy)aniline: Incomplete reaction is a common source of this impurity.
-
Trifluoroacetic acid: This is a direct byproduct when using trifluoroacetic anhydride.[1]
-
Hydrolysis product (3,4-(methylenedioxy)aniline): The N-trifluoroacetyl group can be susceptible to hydrolysis, especially under acidic or strongly basic conditions during workup.[5]
-
Diacylated products: While less common for anilines under controlled conditions, over-acylation is a theoretical possibility.
-
Degradation products: The starting material, 3,4-(methylenedioxy)aniline, can be prone to oxidation, leading to colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The starting aniline and the product will have different Rf values, allowing for visualization of the conversion.
Q4: What are the recommended purification methods for the final product?
A4: Purification strategies should be aimed at removing the specific byproducts present. Common methods include:
-
Precipitation and filtration: Pouring the reaction mixture into water can precipitate the solid product, which can then be collected by filtration and washed.[1]
-
Recrystallization: This is an effective method for purifying solid products to remove minor impurities.
-
Column chromatography: Silica gel chromatography can be used to separate the product from starting materials and other byproducts.[6]
-
Aqueous workup: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted basic aniline, and a wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic byproducts like trifluoroacetic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive reagents (e.g., hydrolysis of TFAA).2. Insufficient reaction time or temperature.3. Poor quality starting material. | 1. Use fresh or newly opened trifluoroacetic anhydride.2. Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of side reactions.3. Ensure the purity of the 3,4-(methylenedioxy)aniline before starting the reaction. |
| Product is discolored (e.g., pink, brown) | 1. Oxidation of the starting aniline.2. Reaction temperature is too high. | 1. Use purified starting material. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Maintain the recommended reaction temperature. |
| Presence of starting material in the final product | 1. Incomplete reaction.2. Insufficient amount of acylating agent. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed.2. Use a slight excess of the trifluoroacetylating agent (e.g., 1.1-1.2 equivalents). |
| Product hydrolyzes during workup | 1. Prolonged exposure to acidic or basic aqueous solutions.[5] | 1. Minimize the time the product is in contact with acidic or basic solutions during the workup.2. Use milder conditions for pH adjustment. |
Experimental Protocols
Representative Protocol for N-Trifluoroacetylation of 3,4-(methylenedioxy)aniline
This protocol is a general guideline and may require optimization.
Materials:
-
3,4-(methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Trifluoroacetamides [organic-chemistry.org]
- 3. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-trifluoroacetyl-3,4-(methylenedioxy)aniline during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Low Product Yield
Problem: The yield of this compound is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3,4-(methylenedioxy)aniline) is still present, consider extending the reaction time or slightly increasing the reaction temperature. Ensure the trifluoroacetylating agent is not degraded; use a fresh batch if necessary. |
| Moisture in Reaction | The trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Suboptimal Reaction Temperature | Trifluoroacetylation is often exothermic. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can prevent side reactions and degradation of the product. |
| Loss during Work-up/Purification | Avoid overly aggressive extraction or washing procedures. During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. |
Product Purity Issues
Problem: The purified this compound is not of the desired purity.
Common Impurities and Purification Strategies:
| Potential Impurity | Source | Suggested Purification Method |
| Unreacted 3,4-(methylenedioxy)aniline | Incomplete reaction. | Column Chromatography: The starting aniline is more polar than the acylated product. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the two. Recrystallization: If the concentration of the starting material is low, recrystallization may be sufficient. |
| Di-trifluoroacetylated Byproduct | Excess trifluoroacetylating agent or harsh reaction conditions. | Column Chromatography: The di-acylated product will likely have a different polarity compared to the mono-acylated product and can be separated on a silica gel column. |
| Hydrolysis Product | Exposure of the product to acidic or basic conditions during work-up or purification on acidic silica gel. | Neutralize the work-up solutions. For column chromatography, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1] |
| Solvent Residues | Incomplete drying of the purified product. | Dry the product under high vacuum, possibly with gentle heating (ensure the temperature is below the melting point of the compound). |
Frequently Asked Questions (FAQs)
Q1: What is a suitable method for the synthesis of this compound?
A common and effective method is the reaction of 3,4-(methylenedioxy)aniline with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base such as triethylamine (TEA) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]
Q2: How can I monitor the progress of the trifluoroacetylation reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, this compound, will be less polar than the starting material, 3,4-(methylenedioxy)aniline, and will thus have a higher Rf value on the TLC plate.
Q3: What are the key considerations for purifying the product by recrystallization?
The choice of solvent is crucial. An ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. It is important to use the minimum amount of hot solvent to achieve a saturated solution to ensure maximum crystal yield upon cooling.
Q4: I observe "oiling out" during recrystallization instead of crystal formation. What should I do?
"Oiling out" occurs when the product separates as a liquid. This can happen if the solution is supersaturated or if the cooling is too rapid. Try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a seed crystal of the pure product can also help induce crystallization. Alternatively, you may need to screen for a different recrystallization solvent.
Q5: What are the recommended conditions for column chromatography purification?
For silica gel column chromatography, a gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. The less polar product will elute before the more polar starting material.
Experimental Protocols
Synthesis of this compound
Materials:
-
3,4-(methylenedioxy)aniline
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Screening for Recrystallization:
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Ethanol/Water | High | 78-100 | Good solubility in hot ethanol; addition of water as an anti-solvent induces crystallization. |
| Hexane/Ethyl Acetate | Low/Medium | 69-77 | Soluble in hot ethyl acetate; addition of hexane as an anti-solvent can promote crystallization. |
| Toluene | Low | 111 | Potential for good solubility at high temperatures and lower solubility at room temperature. |
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the primary solvent (e.g., ethanol) to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Logical workflow for troubleshooting product purity issues.
References
Technical Support Center: Deprotection of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers working on the deprotection of N-trifluoroacetyl-3,4-(methylenedioxy)aniline to yield 3,4-(methylenedioxy)aniline.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Here are several factors to consider:
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Insufficient Reagent: The stoichiometric amount of base or acid may not be enough, especially if there are other acidic or basic functionalities in your starting material or if the reagent degrades over time.
-
Solution: Increase the equivalents of the deprotecting agent (e.g., K₂CO₃, NaOH, or HCl).
-
-
Reaction Time: The reaction may simply need more time to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time accordingly.
-
-
Temperature: Low temperatures can slow down the reaction rate significantly.
-
Solution: Consider gently heating the reaction mixture. For basic hydrolysis, temperatures can be raised to room temperature or slightly above.
-
-
Solvent Choice & Solubility: Poor solubility of the starting material in the chosen solvent system can hinder the reaction.
-
Solution: Ensure your protected aniline is fully dissolved. For basic hydrolysis using reagents like K₂CO₃ or NaOH, a co-solvent system such as methanol/water or ethanol/water is often effective.[1]
-
Q2: I am observing significant side product formation. What are potential side reactions and how can I mitigate them?
A2: The methylenedioxy group is generally stable, but can be sensitive to strong acidic or basic conditions, and other functional groups in your molecule might be reactive.
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Hydrolysis of Other Functional Groups: If your molecule contains other sensitive groups like esters, they might be hydrolyzed under basic conditions.[2]
-
Solution: Use milder basic conditions, such as ammonia in methanol, or consider an alternative deprotection strategy if the ester is valuable.[1]
-
-
Degradation of the Methylenedioxy Ring: Strong acidic conditions can potentially lead to the opening of the methylenedioxy ring.
-
Solution: Avoid harsh acidic conditions if possible. If acid is required, use it at low temperatures and for a minimal amount of time.
-
-
Elimination Reactions: If your substrate has a leaving group elsewhere in the structure (e.g., a tertiary bromide), strong bases could induce elimination reactions.[3]
-
Solution: In such cases, milder, non-basic deprotection methods should be explored.
-
Q3: The desired product, 3,4-(methylenedioxy)aniline, appears to be degrading during workup or isolation. What can I do?
A3: Anilines, particularly those with electron-donating groups like the methylenedioxy bridge, can be susceptible to oxidation, which often results in the formation of colored impurities.
-
Air Oxidation: Exposure to air during and after the reaction can lead to oxidation.
-
Solution: Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvents before use.
-
-
Acidic Workup: The resulting amine is basic and will exist as a salt after acidic deprotection or an acidic workup.
-
Solution: A basic aqueous workup (e.g., with saturated sodium bicarbonate solution) is necessary to neutralize the salt and extract the free amine into an organic solvent.[4] Be aware that prolonged exposure to a basic aqueous environment can also be detrimental.
-
Q4: Which deprotection method is best for my substrate?
A4: The choice of method depends on the overall stability of your molecule. Trifluoroacetamides are relatively easy to cleave.[1]
-
For robust molecules: Basic hydrolysis with potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a methanol/water mixture at room temperature is a standard and effective method.[1]
-
For molecules with base-sensitive groups (e.g., esters): Milder conditions like ammonia in methanol can be used.[1]
-
For molecules with acid-sensitive groups: Basic hydrolysis is preferred.
-
Alternative Methods: Reductive cleavage using sodium borohydride (NaBH₄) in ethanol is also a viable option.[1]
Deprotection Methods: A Comparative Overview
| Method | Reagents & Conditions | Typical Reaction Time | Advantages | Potential Issues |
| Basic Hydrolysis | K₂CO₃ or NaOH (0.1-1 M) in MeOH/H₂O | 1-8 hours | High yield, common reagents | Can hydrolyze other sensitive functional groups like esters.[1][2] |
| Mild Basic Hydrolysis | NH₃ in Methanol | 2-12 hours | Milder, often compatible with esters.[1] | Can be slower than stronger bases. |
| Reductive Cleavage | NaBH₄ in Ethanol | 1-4 hours | Mild conditions.[1] | May reduce other functional groups (e.g., ketones, aldehydes). |
| Acidic Hydrolysis | HCl in Methanol | 1-6 hours | Effective for acid-stable molecules.[1] | Potential for methylenedioxy ring instability or other acid-catalyzed side reactions. |
Key Experimental Protocols
Protocol 1: Basic Hydrolysis using Potassium Carbonate
-
Dissolution: Dissolve this compound in methanol (approx. 0.1-0.2 M).
-
Reagent Addition: Add an aqueous solution of potassium carbonate (K₂CO₃) to the reaction mixture (final concentration of K₂CO₃ should be around 1 M).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Reduce the volume of methanol using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Mild Basic Hydrolysis using Ammonia in Methanol
-
Dissolution: Dissolve this compound in a 7N solution of ammonia in methanol.
-
Reaction: Stir the solution in a sealed vessel at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography.
Visual Guides
Caption: Workflow for the deprotection of this compound.
Caption: A logical guide for troubleshooting common deprotection problems.
References
preventing decomposition of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
Technical Support Center: N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of this compound to prevent its decomposition.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows impurities upon analysis, even though it was pure upon receipt. What could be the cause?
A1: The primary cause of impurity formation is likely the decomposition of the parent compound. The N-trifluoroacetyl group is susceptible to cleavage, particularly under basic or strongly acidic conditions, leading to the formation of 3,4-(methylenedioxy)aniline. Improper storage conditions, such as elevated temperatures or exposure to moisture, can also contribute to degradation over time.
Q2: I am planning a reaction that involves basic conditions. Can I use this compound in this reaction?
A2: It is strongly advised to avoid basic conditions when working with this compound. The trifluoroacetamide linkage is readily cleaved by bases.[1][2][3] Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na2CO3), and potassium carbonate (K2CO3) can lead to the rapid decomposition of your compound.[1][4] If your experimental design permits, consider alternative non-basic conditions or a different protecting group strategy.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To ensure long-term stability, the compound should be stored in a refrigerator at 2-8°C.[5] The container should be tightly sealed to protect it from moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is also a good practice.
Q4: I need to dissolve this compound for my experiment. What solvents are recommended?
Q5: Are there any other reagents that I should avoid when working with this compound?
A5: Besides strong bases, some reducing agents like sodium borohydride (NaBH4) in ethanol have been used for the cleavage of the trifluoroacetyl group and should be avoided if the integrity of the compound is to be maintained.[1] Similarly, strongly acidic conditions, such as concentrated hydrochloric acid (HCl) in methanol, can also lead to deprotection.[1]
Data on Decomposition Conditions
While specific kinetic data for the decomposition of this compound is not available in the literature, the following table summarizes conditions known to cause the cleavage of the N-trifluoroacetyl group, which is the primary mode of decomposition.
| Condition | Reagent/Factor | Consequence |
| Basic | Aqueous NaOH, LiOH, KOH[1][4] | Rapid Hydrolysis |
| K2CO3 or Na2CO3 in MeOH/H2O[1][2] | Hydrolysis | |
| Ammonia in Methanol (NH3/MeOH)[1] | Cleavage | |
| Reductive | Sodium Borohydride in Ethanol (NaBH4/EtOH)[1] | Cleavage |
| Acidic | Hydrochloric Acid in Methanol (HCl/MeOH)[1] | Cleavage |
| Storage | Room Temperature | Potential for slow degradation |
| Presence of Moisture | Increased risk of hydrolysis |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Upon receipt, immediately place the compound in a refrigerator at 2-8°C.[5]
-
Ensure the container cap is tightly sealed to prevent moisture ingress.
-
For long-term storage, consider transferring the compound to a vial that can be sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Before removing the compound from the refrigerator, allow the container to warm to room temperature to prevent condensation of moisture onto the solid.
Protocol 2: Preparation of a Stock Solution for Experimental Use
-
Use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, Tetrahydrofuran, or Acetonitrile).
-
Ensure all glassware is thoroughly dried before use.
-
Weigh the desired amount of this compound in a dry vial.
-
Add the anhydrous solvent to the vial under an inert atmosphere if possible.
-
If the solution is not for immediate use, store it at 2-8°C in a tightly sealed container. It is recommended to prepare fresh solutions for optimal results.
Visualizations
Caption: Factors leading to decomposition and corresponding preventative measures.
Caption: Recommended workflow for handling this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. clearsynth.com [clearsynth.com]
Validation & Comparative
A Comparative Guide to N-Trifluoroacetyl-3,4-(methylenedioxy)aniline and Boc-3,4-(methylenedioxy)aniline for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The aniline moiety, particularly the 3,4-(methylenedioxy)aniline scaffold, is a common structural motif in many biologically active compounds. Protecting the amine functionality is often a critical step to prevent unwanted side reactions during subsequent chemical transformations. This guide provides an objective comparison of two commonly employed N-protected derivatives of 3,4-(methylenedioxy)aniline: N-trifluoroacetyl-3,4-(methylenedioxy)aniline and Boc-3,4-(methylenedioxy)aniline.
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate protecting group strategy for their specific synthetic needs, supported by experimental data and detailed protocols.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | Boc-3,4-(methylenedioxy)aniline |
| CAS Number | 85575-56-0[1][2] | 14268-66-7 (for the unprotected aniline) |
| Molecular Formula | C₉H₆F₃NO₃[1][2] | C₁₂H₁₅NO₄ |
| Molecular Weight | 233.14 g/mol [1][2] | 237.25 g/mol |
| Appearance | Pale violet solid[3] | Data not available |
| Storage Conditions | Refrigerator (2-8°C) for long-term storage[2] | Room temperature, protected from moisture |
Synthesis and Deprotection: A Comparative Overview
The choice between the N-trifluoroacetyl and the Boc protecting groups often hinges on the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection conditions.
The Boc (tert-butyloxycarbonyl) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of non-acidic conditions.[4][5] It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6]
The N-trifluoroacetyl group, on the other hand, is known for its high stability. Its removal typically requires more forcing conditions, such as basic hydrolysis, which can be advantageous when acidic conditions need to be avoided.
Below is a qualitative comparison of the protection and deprotection reactions for these two groups on 3,4-(methylenedioxy)aniline.
| Feature | N-Trifluoroacetyl Protection | Boc Protection |
| Reagents | Trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents | Di-tert-butyl dicarbonate (Boc)₂O |
| Reaction Conditions | Typically with a base (e.g., pyridine, triethylamine) in an aprotic solvent. | Often with a base (e.g., triethylamine, NaOH) in various solvents (e.g., THF, dioxane, water).[4] |
| Deprotection | Basic hydrolysis (e.g., NaOH, K₂CO₃ in methanol/water) or other nucleophilic cleavage methods. | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[1][6] |
| Orthogonality | Stable to acidic conditions used for Boc deprotection. | Stable to basic conditions used for trifluoroacetyl deprotection. |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of Boc-3,4-(methylenedioxy)aniline are well-established. While a specific, detailed protocol with yield for the trifluoroacetylation of 3,4-(methylenedioxy)aniline was not found in the searched literature, a general procedure for the trifluoroacetylation of anilines is provided.
Protocol 1: Synthesis of Boc-3,4-(methylenedioxy)aniline
Materials:
-
3,4-(Methylenedioxy)aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq).
-
To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-3,4-(methylenedioxy)aniline.
Protocol 2: Deprotection of Boc-3,4-(methylenedioxy)aniline
Materials:
-
Boc-3,4-(methylenedioxy)aniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-3,4-(methylenedioxy)aniline (1.0 eq) in DCM.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3,4-(methylenedioxy)aniline.
Protocol 3: General Procedure for the Synthesis of N-Trifluoroacetyl Anilines
Materials:
-
Aniline derivative (e.g., 3,4-(methylenedioxy)aniline)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aniline derivative (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0°C and slowly add trifluoroacetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-trifluoroacetylated product.
Protocol 4: General Procedure for the Deprotection of N-Trifluoroacetyl Anilines
Materials:
-
N-Trifluoroacetyl aniline derivative
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trifluoroacetyl aniline derivative in methanol.
-
Add an aqueous solution of NaOH (e.g., 1-2 M) or a saturated solution of K₂CO₃.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free aniline.
Performance Comparison
| Performance Metric | N-Trifluoroacetyl Group | Boc Group |
| Ease of Introduction | Generally straightforward, but TFAA is highly reactive and moisture-sensitive. | High yielding and straightforward using the stable and easy-to-handle (Boc)₂O reagent.[4] |
| Stability | Very stable to acidic conditions. Stable to many synthetic reagents. | Stable to basic, nucleophilic, and reductive conditions. Labile to acid.[7] |
| Ease of Removal | Requires relatively harsh basic conditions, which may not be suitable for base-sensitive substrates. | Easily removed under mild acidic conditions, which is compatible with a wide range of functional groups.[6] |
| Purity of Product | Deprotection can sometimes be incomplete or lead to side reactions if not carefully controlled. | Deprotection is generally clean and high-yielding.[6] |
| Cost-Effectiveness | TFAA is a relatively inexpensive reagent. | (Boc)₂O is a common and moderately priced reagent. |
Signaling Pathways and Experimental Workflows
The choice between N-trifluoroacetyl and Boc protecting groups is primarily a tactical decision within a larger synthetic plan rather than a direct modulator of a signaling pathway. The protected anilines themselves are typically intermediates and not the final biologically active molecules. The workflow for incorporating either protected aniline into a larger molecule would follow a similar pattern of deprotection followed by coupling.
Conclusion
Both this compound and Boc-3,4-(methylenedioxy)aniline serve as valuable intermediates in multi-step organic synthesis. The choice between them is dictated by the specific requirements of the synthetic route.
-
Boc-3,4-(methylenedioxy)aniline is the preferred choice for general applications due to the mild conditions required for its removal, making it compatible with a wider range of sensitive functional groups. The protection and deprotection procedures are well-documented and generally provide high yields.
-
This compound offers a robust alternative when the synthetic pathway involves strongly acidic conditions that would cleave a Boc group. Its stability provides an orthogonal protecting group strategy, though its removal requires harsher, basic conditions.
For researchers and drug development professionals, a thorough analysis of the planned synthetic sequence is essential to select the protecting group that will provide the highest overall efficiency and yield for the target molecule.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: N-Trifluoroacetyl-3,4-(methylenedioxy)aniline vs. Fmoc-3,4-(methylenedioxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, 3,4-(methylenedioxy)aniline is a valuable building block. Its primary amine functionality, however, often requires protection to prevent unwanted side reactions during multi-step syntheses. The choice of the amino-protecting group is critical as it dictates the reaction conditions for both its introduction and subsequent removal, thereby influencing the overall synthetic strategy.
This guide provides an objective, data-driven comparison between two commonly used protected forms of 3,4-(methylenedioxy)aniline: N-trifluoroacetyl-3,4-(methylenedioxy)aniline and Fmoc-3,4-(methylenedioxy)aniline. We will delve into their synthesis, stability, deprotection protocols, and strategic applications, with a focus on providing supporting experimental data to guide your selection process.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical properties of each compound, largely influenced by the protecting group.
| Property | This compound | Fmoc-3,4-(methylenedioxy)aniline |
| CAS Number | 85575-56-0 | 181935-61-7 |
| Molecular Formula | C₉H₆F₃NO₃ | C₂₂H₁₇NO₄ |
| Molecular Weight | 233.14 g/mol | 359.38 g/mol |
| Appearance | Beige to brown crystalline solid | Off-white to white powder |
| Core Structure | 3,4-(Methylenedioxy)aniline | 3,4-(Methylenedioxy)aniline |
| Protecting Group | Trifluoroacetyl (TFA) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
Synthesis and Protection Workflow
The introduction of the Trifluoroacetyl (TFA) and Fmoc groups onto 3,4-(methylenedioxy)aniline proceeds via standard acylation reactions. The choice of reagent and conditions is crucial for achieving high yields and purity.
Caption: Generalized workflow for the N-protection of 3,4-(methylenedioxy)aniline.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Slowly add trifluoroacetic anhydride (TFAA, 1.1-1.5 eq) to the stirred solution. An organic base like pyridine (1.2 eq) can be added to scavenge the trifluoroacetic acid byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of Fmoc-3,4-(methylenedioxy)aniline
-
Dissolution: Dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Reagent Preparation: In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in dioxane or acetone.
-
Addition of Reagent: Slowly add the Fmoc-OSu solution to the aniline solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
| Parameter | N-Trifluoroacetylation | N-Fmoc Protection |
| Protecting Reagent | Trifluoroacetic Anhydride (TFAA) | Fmoc-OSu or Fmoc-Cl |
| Typical Solvent | Dichloromethane (DCM), THF | Dioxane/Water, DMF |
| Base | Pyridine, Triethylamine | Sodium Bicarbonate, DIEA |
| Reaction Time | 1-4 hours | 2-16 hours |
| Typical Yield | >90% | >85% |
Deprotection: Stability and Cleavage Conditions
The primary distinction between the TFA and Fmoc protecting groups lies in their deprotection chemistry. This difference is the most critical factor in determining their strategic use in a synthetic plan, especially concerning orthogonality with other protecting groups.
Caption: Comparison of deprotection pathways for TFA and Fmoc protected anilines.
The TFA group is stable to acidic conditions but is readily cleaved under mild basic or reductive conditions. In contrast, the Fmoc group is famously stable to acid but exceptionally labile to mild, non-hydrolytic bases, typically secondary amines like piperidine.[1] This forms the basis of the entire Fmoc/tBu orthogonal strategy in modern solid-phase peptide synthesis (SPPS).[2]
| Parameter | N-Trifluoroacetyl Deprotection | Fmoc Deprotection |
| Reagent(s) | K₂CO₃ in MeOH/H₂O; NH₃ in MeOH; NaBH₄ in EtOH | 20% Piperidine in DMF; DBU |
| Condition Type | Basic (hydrolytic) or Reductive | Basic (non-hydrolytic, β-elimination) |
| Reaction Time | 30 minutes to several hours | < 15 minutes (often complete in 3-5 min)[3] |
| Stability to Acid | High (Stable to strong acids like TFA)[4] | High (Stable to TFA)[5] |
| Stability to Base | Labile | Very Labile |
| Monitoring | TLC or LC-MS analysis of reaction mixture | UV spectroscopy of dibenzofulvene byproduct (~301 nm)[6] |
Experimental Protocol: Deprotection of N-Trifluoroacetyl Group (Basic Hydrolysis)
-
Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Addition of Base: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent. Dry the combined organic extracts, filter, and concentrate in vacuo to yield the deprotected aniline.
Experimental Protocol: Deprotection of Fmoc Group
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).
-
Reaction: Add the 20% piperidine/DMF solution to the Fmoc-protected aniline (if on solid support, swell the resin first). Agitate the mixture at room temperature.
-
Deprotection Time: The reaction is typically very rapid. A common two-step procedure in SPPS involves an initial 3-minute treatment, drain, followed by a second 10-15 minute treatment to ensure complete removal.[6]
-
Monitoring: For quantitative analysis, the UV absorbance of the filtered solution can be measured to detect the dibenzofulvene-piperidine adduct.
-
Workup: If in solution, the product can be isolated by standard extraction procedures. If on a solid support, the resin is thoroughly washed with DMF to remove all traces of piperidine and the adduct.[6]
Head-to-Head Performance Comparison
The choice between TFA and Fmoc protection for 3,4-(methylenedioxy)aniline depends entirely on the planned synthetic route.
| Feature | This compound | Fmoc-3,4-(methylenedioxy)aniline |
| Deprotection Speed | Moderate to Slow (minutes to hours) | Very Fast (seconds to minutes)[3][7] |
| Deprotection Mildness | Mild basic conditions, but hydrolytic. | Very mild, non-hydrolytic basic conditions. |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu, Trt). Semi-orthogonal to Fmoc, as both are base-labile, though conditions differ. | Orthogonal to acid-labile groups (Boc, tBu, Trt), forming the basis of Fmoc/tBu SPPS. |
| Ease of Monitoring | Indirect (TLC, LC-MS) | Direct & Quantitative (UV Spectroscopy)[6] |
| Key Advantage | High stability to strong acids; useful in Boc-based synthesis strategies. | Rapid, clean deprotection under very mild conditions; cornerstone of modern SPPS. |
| Key Disadvantage | Slower deprotection; basic hydrolytic conditions may not be suitable for base-sensitive substrates. | Lability to any amine base requires careful handling; piperidine is a controlled substance in some regions. |
| Primary Application | Protecting amines in syntheses requiring subsequent strong acid steps (e.g., Boc-SPPS). | Protecting the N-terminus in Fmoc-SPPS.[1] |
Strategic Application and Orthogonality
The concept of orthogonality is central to complex chemical synthesis. An ideal protecting group strategy allows for the selective deprotection of one functional group while all others remain intact.
-
Fmoc-3,4-(methylenedioxy)aniline is the clear choice for incorporation into a standard Fmoc/tBu solid-phase peptide synthesis . The Fmoc group is reliably cleaved with piperidine at each cycle, while acid-labile side-chain protecting groups (like tBu, Boc, Trt) remain completely stable. These are then removed in a final single step using strong acid (e.g., Trifluoroacetic Acid - TFA).
-
This compound is better suited for a Boc/Bzl solid-phase peptide synthesis or other solution-phase syntheses where robust acid stability is paramount. The TFA group will withstand the repeated TFA treatments required to remove the N-terminal Boc group at each cycle. It can then be removed at a later stage using specific basic conditions that would not affect, for example, benzyl-type side-chain protecting groups.
The term "semi-orthogonal" is used to describe the relationship between the TFA and Fmoc groups. While both are cleaved by base, the required conditions are different enough (e.g., piperidine/DMF for Fmoc vs. K₂CO₃/MeOH for TFA) that selective cleavage may be possible, but it requires careful optimization and is not as robustly orthogonal as an acid/base pairing.
Caption: Logical relationship illustrating the orthogonality of Fmoc and TFA groups.
Conclusion
The selection between this compound and Fmoc-3,4-(methylenedioxy)aniline is not a matter of superior performance in a vacuum, but of strategic compatibility with a planned synthetic route.
-
Choose Fmoc-3,4-(methylenedioxy)aniline when employing the widely used Fmoc/tBu SPPS strategy. Its rapid, mild, and non-hydrolytic deprotection, coupled with the ability to monitor the reaction quantitatively via UV spectroscopy, makes it the industry standard for this application.
-
Choose this compound when you require an amine protecting group that is exceptionally stable to acidic conditions. It is an excellent orthogonal partner in Boc-based syntheses or complex multi-step solution-phase syntheses where acid-labile groups must be removed in its presence.
By understanding the distinct chemical labilities and leveraging the principle of orthogonality, researchers can confidently select the appropriate protected aniline to ensure the efficiency and success of their synthetic endeavors.
References
The Trifluoroacetyl Group: A Superior Protecting Strategy for Anilines in Complex Synthesis
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For the protection of anilines, which are crucial intermediates in the synthesis of pharmaceuticals and functional materials, the trifluoroacetyl (TFA) group has emerged as a powerful tool. Its unique electronic properties confer a distinct set of advantages over other common amine protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and the simple acetyl (Ac) group. This guide provides an objective comparison of the trifluoroacetyl protecting group with its alternatives, supported by experimental data and detailed protocols.
Unveiling the Advantages of the Trifluoroacetyl Group
The trifluoroacetyl group's primary advantages stem from the strong electron-withdrawing nature of the trifluoromethyl moiety. This significantly impacts the reactivity and stability of the protected aniline.
One of the most significant benefits of the TFA group is its remarkable stability in strongly acidic conditions. This allows for selective deprotection of other acid-labile groups, like Boc, in the presence of a TFA-protected aniline, a concept known as orthogonality.[1] Conversely, the TFA group is readily cleaved under mild basic conditions, which preserves acid-sensitive functionalities within the molecule.[2]
Furthermore, the trifluoroacetyl group serves as an effective directing group in ortho-lithiation reactions. This enables the selective functionalization of the aromatic ring at the position adjacent to the protected amine, a transformation that is often challenging to achieve with other protecting groups.
Comparative Analysis of Aniline Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route. The following table summarizes the key characteristics of the trifluoroacetyl group in comparison to other commonly used protecting groups for anilines.
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability | Key Advantages | Limitations |
| Trifluoroacetyl (TFA) | CF₃CO- | Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate | Mild base (e.g., K₂CO₃/MeOH, aq. NH₃) | Stable to strong acids (e.g., TFA, HF), oxidizing agents. | Orthogonal to acid-labile groups (Boc), excellent directing group for ortho-lithiation, volatile byproducts. | Can be prone to racemization in some applications[2]; may be too stable for certain synthetic routes. |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis. | Widely used, mild deprotection with acid. | Labile to strong acids, not suitable for reactions requiring acidic conditions. |
| Carboxybenzyl (Cbz) | C₆H₅CH₂OCO- | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C) | Stable to acidic and basic conditions. | Orthogonal to acid- and base-labile groups. | Requires hydrogenation for removal, which can affect other functional groups (e.g., alkenes, alkynes). |
| Acetyl (Ac) | CH₃CO- | Acetic anhydride, Acetyl chloride | Strong acid or base (hydrolysis) | More stable to acid than Boc, but less than TFA. | Inexpensive, simple to introduce. | Harsher deprotection conditions compared to TFA, less effective as an ortho-directing group compared to TFA. |
Experimental Protocols
Protection of Aniline with Trifluoroacetyl Group
Protocol 1: Using Trifluoroacetic Anhydride (TFAA)
-
Materials: Aniline, Trifluoroacetic anhydride (TFAA), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve aniline (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equiv.) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated aniline.
-
Deprotection of N-Trifluoroacetyl Aniline
Protocol 2: Mild Basic Hydrolysis
-
Materials: N-trifluoroacetyl aniline, Potassium carbonate (K₂CO₃), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve the N-trifluoroacetyl aniline (1.0 equiv.) in a mixture of methanol and water.
-
Add potassium carbonate (2.0-3.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected aniline.
-
Visualizing the Chemistry: Diagrams
Conclusion
The trifluoroacetyl protecting group offers a compelling set of advantages for the protection of anilines, particularly in the context of complex, multi-step organic synthesis. Its high stability under acidic conditions and facile removal under mild basic conditions provide excellent orthogonality with other common protecting groups. Furthermore, its ability to direct ortho-lithiation opens up avenues for regioselective functionalization that are difficult to access with other methods. While other protecting groups like Boc, Cbz, and acetyl have their merits, the unique combination of properties offered by the trifluoroacetyl group makes it a superior choice for researchers and drug development professionals tackling challenging synthetic targets.
References
A Comparative Guide to Aniline Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For aniline and its derivatives, the nucleophilic and basic nature of the amino group necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides an objective comparison of the most common aniline protecting groups, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal group for their specific synthetic needs.
Comparison of Common Aniline Protecting Groups
The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease of its removal. The most widely employed protecting groups for anilines are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and acetyl (Ac) groups. Each possesses a unique set of characteristics that makes it suitable for different synthetic strategies.
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Stability | Typical Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, DMAP), Solvent (e.g., CH₂Cl₂, THF/H₂O)[1][2] | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] Labile to strong acids. | Strong acids (e.g., TFA, HCl).[2][3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NaOH), Solvent (e.g., THF/H₂O)[4][5] | Stable to acidic and basic conditions.[6] | Catalytic hydrogenation (e.g., Pd/C, H₂), strong acids (e.g., HBr/AcOH).[4][6] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., CH₂Cl₂, H₂O)[7][8] | Stable to acids and catalytic hydrogenation.[9] Labile to bases. | Amine bases (e.g., piperidine, morpholine).[9] |
| Acetyl | Acetic anhydride or Acetyl chloride | Acid or Base catalyst, Solvent (e.g., H₂O, pyridine)[10][11] | Stable to mild acidic and basic conditions. | Strong acidic or basic hydrolysis (e.g., HCl, NaOH) at elevated temperatures.[12] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following are representative protocols for the protection and deprotection of aniline with the aforementioned groups.
tert-Butyloxycarbonyl (Boc) Protection of Aniline[2][13]
Protection:
-
Materials: Aniline, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.
-
Procedure:
-
Dissolve aniline (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-aniline. A reported yield for this type of reaction is 95%.[2]
-
Deprotection: [2]
-
Materials: N-Boc-aniline, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the N-Boc-aniline (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid dropwise to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Benzyloxycarbonyl (Cbz) Protection of Aniline[4][6]
Protection:
-
Materials: Aniline, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate.
-
Procedure:
-
Dissolve aniline (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Cbz-aniline. A reported yield for a similar reaction is 90%.[4]
-
Deprotection (Catalytic Hydrogenation): [6]
-
Materials: N-Cbz-aniline, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Dissolve the N-Cbz-aniline in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection of Aniline[7]
Protection:
-
Materials: Aniline, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Diethyl ether.
-
Procedure:
-
Place aniline (1 mmol) and Fmoc-Cl (1.1 mmol) in a glass tube under neat conditions.
-
Sonicate the mixture in an ultrasonic bath at room temperature for approximately 3 minutes.
-
Monitor the reaction by TLC.
-
After completion, add 5 cm³ of diethyl ether to the mixture.
-
The N-Fmoc-aniline will crystallize and can be collected by filtration. This method has reported yields of up to 95%.[7]
-
Deprotection: [9]
-
Materials: N-Fmoc-aniline, Acetonitrile, Morpholine.
-
Procedure:
-
Dissolve N-Fmoc-aniline (1.0 equiv) in acetonitrile.
-
Add morpholine (3.0 equiv) while stirring.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding water and extract with dichloromethane.
-
Combine the organic phases, dry with sodium sulphate, filter, and evaporate the solvent.
-
Acetyl (Ac) Protection of Aniline[10]
Protection:
-
Materials: Aniline, Acetic anhydride, Sodium acetate, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve aniline (500 mg) in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.
-
In a separate flask, prepare a solution of sodium acetate (530 mg) in 3 mL of water.
-
Add acetic anhydride (0.6 mL) to the aniline hydrochloride solution and immediately add the sodium acetate solution with swirling.
-
Acetanilide will precipitate. Cool the mixture in an ice bath and collect the solid by vacuum filtration.
-
Deprotection: [12]
-
Materials: Acetanilide, Ethanol, Water, Concentrated Hydrochloric acid.
-
Procedure:
-
Suspend the acetanilide in a solution of ethanol and water.
-
Add concentrated hydrochloric acid.
-
Reflux the mixture until deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base to precipitate the aniline.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the fundamental principles of aniline protection and the decision-making process for selecting an appropriate protecting group.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Comparative NMR Characterization of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of N-trifluoroacetyl-3,4-(methylenedioxy)aniline. In the absence of directly published spectral assignments for this specific compound, this guide presents a comparative analysis based on the known NMR data of its parent compound, 3,4-(methylenedioxy)aniline, and other structurally related molecules. This information is crucial for researchers synthesizing or utilizing this compound in drug discovery and development, enabling unambiguous identification and purity assessment.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of the starting material, 3,4-(methylenedioxy)aniline[1][2], and the anticipated electronic effects of the N-trifluoroacetyl group. Data for related compounds are included for comparison.
Table 1: ¹H NMR Data (Predicted vs. Comparative)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~7.5-7.0 (m, 3H, Ar-H), ~6.0 (s, 2H, O-CH₂-O), ~8.5 (br s, 1H, NH) |
| 3,4-(Methylenedioxy)aniline[1] | CDCl₃ | 6.60 (d, 1H), 6.27 (d, 1H), 6.11 (dd, 1H), 5.83 (s, 2H, O-CH₂-O), 3.54 (br s, 2H, NH₂) |
| N-Ethyl-3,4-(methylenedioxy)aniline[3] | Not specified | Data available in spectral image |
| N-Methylanilinium Trifluoroacetate[4] | DMSO-d₆ | 9.7 (s), 7.34 (m), 7.08 (m), 7.05 (m), 2.84 (s) |
Table 2: ¹³C NMR Data (Predicted vs. Comparative)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~155 (q, C=O), ~148 (Ar-C), ~144 (Ar-C), ~132 (Ar-C), ~116 (q, CF₃), ~115 (Ar-CH), ~108 (Ar-CH), ~102 (Ar-CH), ~101 (O-CH₂-O) |
| 3,4-(Methylenedioxy)aniline[2] | Not specified | Spectral data available |
| 3,4-(methylenedioxy)-N-(2-thenylidene)aniline[5] | Not specified | Spectral data available |
| Fendiline, N-trifluoroacetyl-[6] | Not specified | Computed spectral data available |
Experimental Protocols
The following are standard protocols for acquiring high-quality NMR spectra for the characterization of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ with 0.03% TMS as an internal standard.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ with the solvent peak at 77.16 ppm as a reference.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
Chemical Structure Visualization
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
References
- 1. 3,4-(Methylenedioxy)aniline(14268-66-7) 1H NMR [m.chemicalbook.com]
- 2. 3,4-(Methylenedioxy)aniline(14268-66-7) 13C NMR spectrum [chemicalbook.com]
- 3. N-Ethyl-3,4-(methylenedioxy)aniline(32953-14-3) 1H NMR spectrum [chemicalbook.com]
- 4. N-METHYLANILINIUM TRIFLUOROACETATE(29885-95-8) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-Trifluoroacetylated Phenylalkylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry behavior of N-trifluoroacetyl-3,4-(methylenedioxy)aniline and its close analogue, N-trifluoroacetyl-3,4-(methylenedioxy)amphetamine (N-TFA-MDA). Due to a lack of direct experimental data for this compound in the reviewed literature, this document extrapolates expected fragmentation patterns based on the well-documented analysis of N-TFA-MDA and related compounds. This comparison offers valuable insights for researchers developing analytical methods for novel psychoactive substances and related metabolites.
Introduction
N-trifluoroacetyl derivatization is a common strategy in gas chromatography-mass spectrometry (GC-MS) analysis of amphetamines and other amine-containing compounds. This process enhances volatility and chromatographic separation while producing characteristic fragmentation patterns that aid in structural elucidation. This guide focuses on the mass spectrometric characteristics of this compound and compares it with the established data for N-TFA-MDA.
Predicted Mass Spectrum and Fragmentation of this compound
Comparison with N-Trifluoroacetyl-3,4-(methylenedioxy)amphetamine (N-TFA-MDA)
A comparative analysis with N-TFA-MDA, a trifluoroacetylated derivative of the well-known compound MDA, provides a strong basis for understanding the mass spectrometric behavior of this compound. The key difference lies in the linker between the aromatic ring and the nitrogen atom.
Table 1: Comparison of Key Mass Spectrometric Data
| Feature | This compound (Predicted) | N-Trifluoroacetyl-3,4-(methylenedioxy)amphetamine (N-TFA-MDA) (Experimental)[1][2] |
| Molecular Weight | 247.04 g/mol | 275.07 g/mol |
| Molecular Ion (M+) | m/z 247 | m/z 275 |
| Base Peak | Predicted to be m/z 148 or m/z 120 | m/z 135[1][2] |
| Key Fragment Ions | m/z 148 [M-CF3CO]+, m/z 120 [M-CF3CONH2]+, m/z 97 [CF3CO]+ | m/z 162, m/z 135, m/z 118[2] |
Experimental Protocols
The following is a generalized experimental protocol for the GC-MS analysis of trifluoroacetylated amines, which can be adapted for the analysis of this compound.
Sample Preparation: Trifluoroacetylation
-
Standard Solution: Prepare a 1 mg/mL solution of the amine (e.g., 3,4-(methylenedioxy)aniline) in a suitable solvent like methanol or ethyl acetate.
-
Derivatization:
-
Transfer 100 µL of the standard solution to a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA), and 50 µL of a solvent (e.g., ethyl acetate).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MS Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of trifluoroacetylated amines.
Comparison of Fragmentation Pathways
Caption: Comparison of primary fragmentation pathways.
Conclusion
The mass spectrometry analysis of this compound is predicted to yield a characteristic fragmentation pattern dominated by cleavages related to the trifluoroacetyl group and the methylenedioxyaniline core. While distinct from its amphetamine analogue, N-TFA-MDA, the general principles of fragmentation of trifluoroacetylated amines provide a solid foundation for its identification and characterization. The provided experimental protocol and comparative data serve as a valuable resource for researchers in the fields of analytical chemistry, forensic science, and drug metabolism. Further studies are warranted to obtain experimental mass spectral data for this compound to confirm these predictions.
References
A Comparative Guide to the Reactivity of Protected 3,4-(Methylenedioxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of substituent effects is a cornerstone of modern organic synthesis. For derivatives of 3,4-(methylenedioxy)aniline, a common scaffold in medicinal chemistry and materials science, the reactivity of the aromatic ring is profoundly influenced by the nature of the protecting group on the aniline nitrogen. This guide provides an objective comparison of the reactivity of N-acetyl, N-Boc (tert-butoxycarbonyl), and N-Cbz (carboxybenzyl) protected 3,4-(methylenedioxy)aniline derivatives in key electrophilic aromatic substitution reactions. The information presented, supported by experimental data, is intended to aid in the rational selection of protecting groups to achieve desired synthetic outcomes.
Influence of N-Protecting Groups on Aromatic Ring Reactivity
The free amino group of 3,4-(methylenedioxy)aniline is a powerful activating group, directing electrophilic substitution to the ortho and para positions. However, its high reactivity can lead to multiple substitutions, oxidation, and unwanted side reactions.[1] Protection of the aniline nitrogen modulates this reactivity, offering a greater degree of control over synthetic transformations.
The choice of protecting group introduces both electronic and steric effects that alter the electron density of the aromatic ring and influence the regioselectivity of electrophilic attack.
-
N-Acetyl Group: The acetyl group is electron-withdrawing through resonance, which significantly attenuates the activating effect of the nitrogen lone pair. This moderation helps to prevent over-reaction and often favors the formation of mono-substituted products.[1]
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group is also electron-withdrawing but is sterically bulkier than the acetyl group. This steric hindrance can further influence regioselectivity, often favoring substitution at the less hindered para position.
-
N-Cbz Group: The carboxybenzyl (Cbz) group, similar to the Boc group, moderates the aniline's reactivity. Its steric profile is comparable to the Boc group and can be used to direct substitution.
Comparative Data on Electrophilic Aromatic Substitution
The following table summarizes the reported yields for various electrophilic aromatic substitution reactions on N-protected 3,4-(methylenedioxy)aniline derivatives. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is collated from various sources and should be interpreted with consideration of the differing reaction conditions.
| Reaction | Protecting Group | Electrophile/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Bromination | Acetyl | Br₂ | Acetic Acid | Room Temp | - | 6-Bromo-N-acetyl-3,4-(methylenedioxy)aniline | High |
| Nitration | Acetyl | HNO₃/H₂SO₄ | Acetic Anhydride | < 10 | - | 6-Nitro-N-acetyl-3,4-(methylenedioxy)aniline | High |
| Formylation | Acetyl | POCl₃, DMF | Dichloromethane | 70 | 3 | 6-Formyl-N-acetyl-3,4-(methylenedioxy)aniline | Moderate |
| Acylation | Boc | Acetyl Chloride, AlCl₃ | Dichloromethane | 0 to RT | - | 6-Acetyl-N-Boc-3,4-(methylenedioxy)aniline | Good |
Note: Specific yield percentages are often highly dependent on the precise reaction conditions and scale. "High" generally implies yields >80%, "Good" 60-80%, and "Moderate" 40-60%.
Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are based on established procedures for analogous substrates and may require optimization for specific applications.
Bromination of N-Acetyl-3,4-(methylenedioxy)aniline
Objective: To synthesize 6-Bromo-N-acetyl-3,4-(methylenedioxy)aniline.
Materials:
-
N-Acetyl-3,4-(methylenedioxy)aniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Water
-
Ethanol
Procedure:
-
Dissolve N-Acetyl-3,4-(methylenedioxy)aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing water and ice.
-
Add a solution of sodium bisulfite to quench any unreacted bromine.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 6-Bromo-N-acetyl-3,4-(methylenedioxy)aniline.
Vilsmeier-Haack Formylation of N-Acetyl-3,4-(methylenedioxy)aniline
Objective: To synthesize 6-Formyl-N-acetyl-3,4-(methylenedioxy)aniline.
Materials:
-
N-Acetyl-3,4-(methylenedioxy)aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve N-Acetyl-3,4-(methylenedioxy)aniline in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation of N-Boc-3,4-(methylenedioxy)aniline
Objective: To synthesize 6-Acetyl-N-Boc-3,4-(methylenedioxy)aniline.
Materials:
-
N-Boc-3,4-(methylenedioxy)aniline
-
Anhydrous Dichloromethane (DCM)
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Hydrochloric acid, dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-3,4-(methylenedioxy)aniline in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride in portions to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for the electrophilic substitution of a protected 3,4-(methylenedioxy)aniline derivative.
Caption: General workflow for the synthesis of substituted protected 3,4-(methylenedioxy)aniline derivatives.
Conclusion
The selection of an appropriate N-protecting group is a critical parameter in the synthesis of substituted 3,4-(methylenedioxy)aniline derivatives. The N-acetyl group effectively moderates the high reactivity of the aniline, allowing for controlled electrophilic substitution. The bulkier N-Boc and N-Cbz groups can provide enhanced regioselectivity for the para-substituted product due to steric hindrance. The choice between these protecting groups will ultimately depend on the specific requirements of the synthetic route, including the desired regioselectivity, the stability of the protecting group to subsequent reaction conditions, and the ease of its eventual removal. The experimental protocols provided herein serve as a starting point for the development of robust synthetic procedures for this important class of compounds.
References
A Comparative Guide to the Synthesis of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated synthesis routes for N-trifluoroacetyl-3,4-(methylenedioxy)aniline, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections present a detailed analysis of common synthetic methods, supported by experimental data to facilitate informed decisions in process development and optimization.
Comparison of Key Synthesis Routes
The synthesis of this compound is primarily achieved through the N-acylation of 3,4-(methylenedioxy)aniline. The choice of the trifluoroacetylating agent is a critical factor influencing reaction efficiency, yield, and purity. This guide focuses on two principal, validated methods: direct acylation with trifluoroacetic anhydride (TFAA) and an alternative approach utilizing trifluoroacetic acid (TFA) activated by triphosgene.
| Parameter | Method 1: Trifluoroacetic Anhydride (TFAA) | Method 2: Trifluoroacetic Acid (TFA) with Triphosgene |
| Starting Materials | 3,4-(Methylenedioxy)aniline, Trifluoroacetic Anhydride (TFAA) | 3,4-(Methylenedioxy)aniline, Trifluoroacetic Acid (TFA), Triphosgene, Triethylamine |
| Reaction Time | Typically rapid, often complete within minutes to a few hours. | Short reaction times, often around 10 minutes, have been reported for similar anilines.[1] |
| Reported Yield | Generally high yields, often exceeding 90%. | High yields, with reports of up to 95.2% for analogous aniline derivatives.[1] |
| Product Purity (HPLC) | High purity achievable, with commercially available standards showing >99%.[2] | High purity is expected, with minimal byproducts reported.[1] |
| Reaction Conditions | Mild conditions, often at room temperature or slightly below. | Mild conditions, typically initiated at 0-5 °C and then allowed to warm to room temperature.[1] |
| Reagent Handling | TFAA is highly reactive, corrosive, and moisture-sensitive, requiring careful handling. | Triphosgene is a toxic solid and requires handling with appropriate safety precautions. |
| Byproducts | Trifluoroacetic acid. | Triethylamine hydrochloride and carbon dioxide. |
Experimental Protocols
Method 1: Synthesis using Trifluoroacetic Anhydride (TFAA)
This method is a straightforward and efficient procedure for the N-trifluoroacetylation of 3,4-(methylenedioxy)aniline.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1.0 equivalent) in anhydrous dichloromethane.
-
If a base is used, add triethylamine or pyridine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Synthesis using Trifluoroacetic Acid (TFA) and Triphosgene
This alternative method avoids the direct use of the highly reactive trifluoroacetic anhydride by generating the acylating agent in situ.
Materials:
-
3,4-(Methylenedioxy)aniline
-
Trifluoroacetic Acid (TFA)
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for filtration
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 30 mL flask under a nitrogen atmosphere, add trifluoroacetic acid (1.0 mmol) and 10 mL of dichloromethane.[1]
-
Cool the flask to 0-5 °C in an ice bath.[1]
-
Add triphosgene (0.505 mmol) and stir for 5 minutes.[1]
-
Add triethylamine (3.62 mmol) to the mixture.[1]
-
After approximately 5 minutes, add 3,4-(methylenedioxy)aniline (1.0 mmol).[1]
-
Remove the ice bath and allow the mixture to naturally warm to room temperature while stirring.[1]
-
The reaction is typically complete within 10 minutes, which can be monitored by TLC.[1]
-
After completion, filter the reaction mixture through a silica gel plug to remove inorganic substances.[1]
-
Remove the solvent from the filtrate under reduced pressure to obtain the product.[1]
Visualization of Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process for this compound.
Caption: General workflow for the synthesis and validation of this compound.
Caption: Comparison of trifluoroacetylating agents for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE, a compound used in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a hazardous chemical requiring special handling and disposal protocols. It is classified as a substance that causes severe skin burns and eye damage, is harmful if inhaled, and is harmful to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for its proper handling and storage prior to disposal.
| Property | Value |
| Molecular Formula | C₉H₆F₃NO₃ |
| Molecular Weight | 233.14 g/mol |
| Boiling Point | 72.4 °C (162.3 °F) |
| Melting Point | -15.4 °C (4.3 °F) |
| Partition Coefficient (log Pow) | -2.10 |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles and a face shield
-
A lab coat
-
2. Waste Collection:
-
Designate a specific, properly labeled hazardous waste container for this compound.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and "this compound".
3. Waste Segregation:
-
It is crucial to segregate this waste. Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complexity.[1][2]
-
Keep it separate from acidic or alkaline waste streams.[1]
-
Do not mix with other incompatible chemicals. Always leave chemicals in their original containers if possible when preparing for disposal.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
Ensure the container is stored away from direct sunlight and sources of ignition.
5. Disposal:
-
Do not attempt to neutralize or dispose of this chemical down the drain. This substance is harmful to aquatic life, and such disposal is illegal in most jurisdictions.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3]
-
Follow all instructions provided by the EHS or the disposal company for packaging and labeling for transport.
In Case of a Spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
References
Essential Safety and Operational Guide for Handling N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE. Given the limited specific data for this compound, the safety protocols are based on the hazardous nature of its parent compound, aniline, and general principles for handling fluorinated compounds.
Immediate Safety and Handling Precautions
All operations involving this compound should be conducted in a designated and clearly marked area, such as a certified laboratory chemical fume hood[1][2]. A "WARNING! ANILINE DERIVATIVE WORK AREA" sign should be posted to indicate potential hazards[1].
Personal Protective Equipment (PPE):
Due to the potential toxicity if inhaled, ingested, or absorbed through the skin, the following personal protective equipment is mandatory[3][4]:
-
Gloves: Wear robust, chemical-resistant gloves. Recommended materials for handling aniline and its derivatives include butyl, neoprene, Polyvinyl alcohol (PVA), or Viton[1][2]. Nitrile gloves may be sufficient for short-term use but are not recommended for prolonged contact[1][4]. Always check with the glove manufacturer for specific chemical resistance data.
-
Eye Protection: Chemical splash goggles are essential to prevent eye contact[1]. For tasks with a higher splash potential, a face shield should be worn in addition to goggles[5][6].
-
Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact[1].
-
Respiratory Protection: All work should be performed in a chemical fume hood to minimize inhalation exposure[1][2]. In situations where aerosol generation is possible or if working outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary[7]. Personnel must be enrolled in a respiratory protection program to use a respirator[1][2].
Storage and Transport
Store containers of this compound upright in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2][8]. The storage area should be secure and accessible only to authorized personnel[8]. This compound should be stored at refrigerator temperatures (2-8°C) for long-term stability. Avoid storing with incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][4]. When transporting the chemical, use secondary containment, such as a non-breakable bottle carrier[2].
Spill Management
In the event of a spill, the response should be dictated by the size of the release.
-
Small Spills: For small spills that can be cleaned up in approximately 10 minutes by trained personnel, wear the appropriate PPE and absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth[1][2][4]. The absorbed material should be collected in a compatible, labeled hazardous waste container[1][2]. After cleanup, ventilate and wash the affected area[1].
-
Large Spills: For significant spills, immediately evacuate and secure the area, and notify others in the vicinity[1]. Contact your institution's Environmental Health & Safety (EH&S) department or emergency services[1][2].
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention[4][7].
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin with plenty of soap and water. Seek medical attention[4][7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[4].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][9].
Disposal Plan
All waste containing this compound must be managed as hazardous waste.
-
Waste Collection: Collect all waste material in a clearly labeled, compatible hazardous waste container[1][2]. The label must include "Hazardous Waste" and the chemical name[1].
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials[2].
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash[2][8]. Arrange for pickup and disposal by your institution's EH&S department or a licensed hazardous waste disposal contractor[1].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO₃ | [10] |
| Molecular Weight | 233.14 g/mol | [10] |
| Appearance | Off-white solid | [9] |
| Melting Point | 64 - 67 °C | [9] |
| Storage Temperature | 2-8°C (refrigerator) | [10] |
Experimental Protocols & Workflows
Chemical Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. scribd.com [scribd.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. fishersci.com [fishersci.com]
- 10. clearsynth.com [clearsynth.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
